4,4'-Methylenedibenzonitrile
Description
The exact mass of the compound 4-[(4-Cyanophenyl)methyl]benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174860. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-cyanophenyl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPFUQAZWHBITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306278 | |
| Record name | 4,4'-Methylenedibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-37-2 | |
| Record name | 4,4'-Methylenebisbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10466-37-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Methylenedibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-METHYLENEBISBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03E7XYB5GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Methylenedibenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Methylenedibenzonitrile, a key intermediate in organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its relevance in pharmaceutical development, supported by spectroscopic analysis and safety information.
Core Properties of this compound
This compound, also known as 4,4'-dicyanodiphenylmethane, is an aromatic nitrile with the chemical formula C₁₅H₁₀N₂.[1] It is characterized by two benzonitrile units linked by a methylene bridge.[1] At room temperature, it exists as a white to off-white solid.[1] Its symmetric structure results in a simplified pattern in its nuclear magnetic resonance (NMR) spectra.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 10466-37-2 |
| Molecular Formula | C₁₅H₁₀N₂ |
| Molecular Weight | 218.25 g/mol [1] |
| Melting Point | 167 - 175 °C |
| Boiling Point (Predicted) | 410.6 ± 38.0 °C |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ |
| Solubility | Slightly soluble in Chloroform |
| Appearance | White to Off-White Solid |
Synthesis of this compound
The most common synthetic route to this compound is a two-step process commencing with the benzylic bromination of 4-methylbenzonitrile, followed by a coupling reaction.[1]
Experimental Protocols
Step 1: Synthesis of 4-(bromomethyl)benzonitrile via Wohl-Ziegler Bromination
This initial step involves the free-radical bromination of 4-methylbenzonitrile at the benzylic position using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
-
Materials:
-
4-methylbenzonitrile
-
N-bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Dry Carbon Tetrachloride (CCl₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile (1.0 g, 8.32 mmol) in 30 mL of dry CCl₄.[2]
-
To this solution, add N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN.[2]
-
Heat the reaction mixture to reflux and maintain for 8 hours.[2]
-
Upon completion, cool the mixture and filter to remove the succinimide byproduct.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Allow the concentrated solution to stand overnight for recrystallization.[2]
-
Collect the crystalline product, 4-(bromomethyl)benzonitrile, by filtration and dry. The expected yield is approximately 90%.[2]
-
Step 2: Synthesis of this compound
While several coupling strategies can be envisioned, a common approach involves the reaction of the benzylic bromide with a suitable nucleophile. An alternative, though indirect, route involves the conversion of a related aniline to the nitrile.
-
Materials:
-
bis(3,5-diethyl-4-iodophenyl)methane (as an illustrative precursor for a related synthesis)
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
-
Procedure (Illustrative for a related compound):
-
In a reaction vessel, dissolve bis(3,5-diethyl-4-iodophenyl)methane in DMF.[3]
-
Add copper(I) cyanide to the solution.[3]
-
Heat the reaction mixture to 180°C for 1 hour.[3]
-
After cooling, the reaction mixture is worked up to isolate the desired dinitrile product. This would typically involve quenching the reaction, extraction, and purification by chromatography or recrystallization.
-
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by two main regions. The aromatic protons appear as a pair of doublets, typically between δ 7.2 and 7.7 ppm. The two protons of the central methylene bridge are chemically equivalent and present as a sharp singlet in the range of δ 4.0 to 4.3 ppm.[1]
-
¹³C NMR: Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum shows a simplified set of signals. Four distinct signals are expected for the aromatic carbons, with the carbon atom directly attached to the nitrile group appearing around δ 110-112 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak (M⁺) is observed at an m/z ratio of 218, corresponding to the molecular formula C₁₅H₁₀N₂.[1] The primary fragmentation pattern involves the cleavage of the C-C bond at the benzylic position.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.
-
Nitrile (C≡N) stretch: A sharp, medium-intensity band is anticipated in the region of 2260-2240 cm⁻¹.
-
Aromatic C-H stretch: Bands are expected in the region of 3100-3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands of varying intensity are expected between 1600-1475 cm⁻¹.
-
Aliphatic C-H stretch: Absorptions corresponding to the methylene group will appear between 3000-2850 cm⁻¹.
Role in Drug Development and Organic Synthesis
This compound is a valuable building block in organic synthesis.[1] Its primary significance in the pharmaceutical industry is as a known impurity in the synthesis of Letrozole, an aromatase inhibitor used in the treatment of breast cancer.[1] The benzonitrile moieties can be further elaborated into other functional groups, making this compound a versatile precursor for more complex molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Information
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.
Visualized Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for product characterization.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Methylenedibenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-Methylenedibenzonitrile, a key intermediate in various fields of chemical research and development. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.
Introduction
This compound, also known as 4,4'-dicyanodiphenylmethane, is an aromatic nitrile with the chemical formula C₁₅H₁₀N₂. It is a white to off-white solid at room temperature. The molecule is characterized by two benzonitrile units linked by a methylene bridge. This compound serves as a valuable building block in organic synthesis and is a known impurity in the production of the pharmaceutical drug Letrozole. Its versatile chemical nature makes it a compound of interest for researchers in medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common and well-established method involves a two-step process: the radical bromination of 4-methylbenzonitrile to form 4-(bromomethyl)benzonitrile, followed by a coupling reaction. An alternative approach is the Friedel-Crafts alkylation of benzonitrile.
Synthesis via Bromination and Coupling
This synthetic pathway is a two-stage process, beginning with the formation of a benzyl bromide intermediate, which is then coupled to yield the final product.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile
This step involves a free-radical bromination of 4-methylbenzonitrile, commonly known as the Wohl-Ziegler reaction.[1]
-
Materials:
-
4-Methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile in the chosen anhydrous solvent.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux under inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated by light.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)benzonitrile, which can be purified by recrystallization.
-
Step 2: Synthesis of this compound
General Procedure (Proposed):
-
Materials:
-
4-(Bromomethyl)benzonitrile
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
-
Procedure:
-
Dissolve 4-(bromomethyl)benzonitrile in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base portion-wise with stirring.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Synthesis via Friedel-Crafts Alkylation
An alternative synthetic route is the Friedel-Crafts alkylation of benzonitrile with a methylene source, catalyzed by a Lewis acid.
Experimental Protocol (General):
-
Materials:
-
Benzonitrile
-
Dichloromethane (as the methylene source) or another suitable alkylating agent
-
A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))
-
Anhydrous conditions
-
-
Procedure:
-
In a flask equipped for inert atmosphere operation, suspend the Lewis acid in an excess of benzonitrile, which can also act as the solvent.
-
Cool the mixture in an ice bath.
-
Slowly add dichloromethane with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.
-
Once the reaction is complete, quench by carefully pouring the mixture onto ice and hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify the resulting crude product by column chromatography or recrystallization.
-
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀N₂ | |
| Molecular Weight | 218.25 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 167-175 °C |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are typically recorded in deuterated chloroform (CDCl₃).
Figure 2: Characterization workflow for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 4H | Aromatic protons ortho to -CN |
| ~7.3 | d | 4H | Aromatic protons meta to -CN |
| ~4.1 | s | 2H | Methylene protons (-CH₂-) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~142 | Quaternary aromatic carbon attached to -CH₂- |
| ~132 | Aromatic CH carbon |
| ~130 | Aromatic CH carbon |
| ~119 | Nitrile carbon (-C≡N) |
| ~111 | Quaternary aromatic carbon attached to -CN |
| ~41 | Methylene carbon (-CH₂-) |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1605 | Medium | Aromatic C=C stretch |
| ~1500 | Medium | Aromatic C=C stretch |
| ~1420 | Medium | CH₂ scissoring |
| ~820 | Strong | para-disubstituted C-H bend |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 218 | [M]⁺, Molecular ion |
| 217 | [M-H]⁺ |
| 116 | [C₈H₄N]⁺, Cleavage of the methylene bridge |
| 102 | [C₇H₄N]⁺, Benzonitrile fragment |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragments.
Purification
Purification of the crude this compound is crucial to obtain a product of high purity. Recrystallization is the most common method.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures like toluene/heptane or ethanol/water.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Conclusion
This technical guide has outlined the primary synthetic routes and detailed characterization methods for this compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Adherence to these procedures will facilitate the reliable preparation and verification of this compound for further research and development activities.
References
Spectroscopic Profile of 4,4'-Methylenedibenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the core chemical compound 4,4'-Methylenedibenzonitrile, also known as 4,4'-dicyanodiphenylmethane. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.
Core Compound Overview
This compound (C₁₅H₁₀N₂) is an aromatic nitrile characterized by two benzonitrile units linked by a methylene bridge. It is a white to off-white solid at room temperature.[1] Its symmetric structure simplifies its spectroscopic signatures, making NMR and IR spectroscopy powerful tools for its identification and characterization.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic Protons (ortho to -CN) | ~ 7.2 - 7.7 | Doublet |
| Aromatic Protons (meta to -CN) | ~ 7.2 - 7.7 | Doublet |
| Methylene Protons (-CH₂-) | ~ 4.0 - 4.3 | Singlet |
Due to the molecule's symmetry, the four protons on each benzene ring form a typical AA'BB' system, appearing as a pair of doublets in the aromatic region. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the meta protons.[1]
¹³C NMR (Carbon-13) Data
| Carbon | Chemical Shift (δ) ppm |
| Nitrile Carbon (-C≡N) | ~ 118 - 120 |
| Aromatic Carbon (ipso, bonded to -CN) | ~ 110 - 112 |
| Aromatic CH Carbons | ~ 129 - 133 |
| Aromatic Quaternary Carbon (bonded to -CH₂-) | ~ 140 - 145 |
| Methylene Carbon (-CH₂-) | Not explicitly found in search results |
The proton-decoupled ¹³C NMR spectrum is anticipated to show four distinct signals for the aromatic carbons due to the molecule's symmetry.[1]
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methylene C-H Stretch | 3000 - 2850 |
| Nitrile (C≡N) Stretch | 2230 - 2210 |
| Aromatic C=C Bending | 1600 - 1475 |
Mass Spectrometry (MS)
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀N₂ |
| Molecular Weight | 218.25 g/mol |
| Expected Molecular Ion (M⁺˙) Peak (m/z) | 218 |
| Major Fragmentation Pathway | Cleavage of the C-C bond of the methylene bridge |
The mass spectrum will be used to confirm the molecular weight and to analyze the fragmentation pattern to support the structural elucidation.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent by the manufacturer to set the chemical shift reference to 0 ppm.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a clear spectrum.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer is beneficial due to the lower natural abundance of ¹³C.
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2-10 seconds, depending on the relaxation times of the quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid this compound sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation.
-
Thoroughly mix the sample and KBr.
-
Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Instrument Parameters (FT-IR):
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands (peaks) at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺˙).
-
The high energy of the electrons also leads to the fragmentation of the molecular ion into smaller, charged fragments.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z.
-
-
Data Analysis:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight.
-
The other peaks in the spectrum represent the fragment ions, providing information about the molecule's structure.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Determining the Solubility of 4,4'-Methylenedibenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4,4'-Methylenedibenzonitrile (MDBN), a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents, alongside a qualitative analysis of its expected behavior based on its molecular structure.
Introduction to this compound
This compound, also known as 4,4'-dicyanodiphenylmethane, is an aromatic nitrile with the chemical formula C₁₅H₁₀N₂. It is a solid, white to off-white compound at room temperature.[1] Its structure, featuring two benzonitrile units linked by a methylene bridge, dictates its solubility properties. The presence of the polar nitrile groups (-C≡N) and the nonpolar aromatic rings and methylene bridge results in a molecule with moderate polarity.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively.
-
Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be effective at dissolving MDBN. The polarity of these solvents can interact favorably with the polar nitrile groups of the MDBN molecule.
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol may exhibit moderate solubility. While they are polar, their hydrogen-bonding capabilities might not interact as strongly with the nitrile groups compared to the dipole-dipole interactions with aprotic solvents.
-
Nonpolar Solvents: Solvents with low polarity, such as toluene, hexane, and cyclohexane, are generally expected to be poor solvents for MDBN due to the significant polarity imparted by the two nitrile groups.
-
Chlorinated Solvents: Chloroform has been noted as a solvent in which this compound is slightly soluble.[1] Other chlorinated solvents like dichloromethane may exhibit similar behavior.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filter material should be compatible with the solvent.
-
Dilution and Analysis: Dilute the filtered saturated solution to a known volume with the same solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the isothermal saturation method.
References
Technical Guide: 4,4'-Methylenebis(benzonitrile) (4,4'-MDBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4,4'-Methylenebis(benzonitrile), also known as 4,4'-dicyanodiphenylmethane[1]. The compound, abbreviated as 4,4'-MDBN, is an aromatic nitrile characterized by two benzonitrile units linked by a methylene bridge[1]. While not extensively studied for its own biological activity, 4,4'-MDBN is a notable compound in synthetic organic chemistry. It serves as a valuable intermediate and building block for more complex molecules[1]. Significantly, it is recognized as a process impurity in the synthesis of Letrozole, an aromatase inhibitor used in the treatment of breast cancer[1]. This guide will cover its chemical structure, IUPAC name, physicochemical properties, spectral data, a detailed synthesis protocol, and its relationship to the pharmaceutical agent Letrozole.
Chemical Structure and Nomenclature
The core structure of 4,4'-MDBN consists of a central methylene group bonded to the fourth position of two separate benzonitrile rings.
Chemical Structure:
-
IUPAC Name: 4-[(4-cyanophenyl)methyl]benzonitrile
-
Common Names: 4,4'-Methylenebis(benzonitrile), 4,4'-MDBN, 4,4'-Dicyanodiphenylmethane[1]
-
CAS Number: 10466-37-2[1]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 4,4'-MDBN is presented below for easy reference.
Table 1: Physicochemical Properties of 4,4'-MDBN
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀N₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 167 - 175 °C | [1] |
| Boiling Point (Predicted) | 410.6 ± 38.0 °C | [1] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform | [1] |
Table 2: Spectroscopic Data for 4,4'-MDBN
| Spectroscopy | Data Interpretation | Reference |
| ¹H NMR | Aromatic Protons: Signals appear as a pair of doublets between δ 7.2 and 7.7 ppm. The protons ortho to the nitrile group are deshielded and appear further downfield. Methylene Protons: A single sharp peak is observed for the two equivalent protons of the methylene bridge in the range of δ 4.0 to 4.3 ppm, shifted downfield due to the influence of the adjacent aromatic rings. | [1] |
| ¹³C NMR | Due to the molecule's symmetry, five unique carbon environments are expected. | [1] |
Experimental Protocols: Synthesis of 4,4'-MDBN
The most common synthetic route to 4,4'-MDBN is a two-step process that begins with the bromination of 4-methylbenzonitrile, followed by a coupling reaction to form the methylene bridge[1].
Step 1: Bromination of 4-Methylbenzonitrile to 4-(Bromomethyl)benzonitrile
This reaction is a free-radical bromination at the benzylic position, often referred to as the Wohl-Ziegler reaction[1].
-
Reaction Scheme:
-
Detailed Protocol:
-
Materials: 4-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator, and a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Anhydrous conditions are crucial to prevent hydrolysis of the product[1].
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile in the chosen solvent.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the mixture to reflux. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)benzonitrile.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Step 2: Coupling of 4-(Bromomethyl)benzonitrile to form 4,4'-Methylenebis(benzonitrile)
The formation of the methylene bridge can be achieved through various coupling methodologies.
-
Reaction Scheme:
-
Detailed Protocol (Illustrative):
-
Materials: 4-(bromomethyl)benzonitrile, a suitable base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base in the chosen solvent.
-
Slowly add a solution of 4-(bromomethyl)benzonitrile in the same solvent to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 4,4'-MDBN.
-
-
Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield pure, white to off-white crystals of 4,4'-Methylenebis(benzonitrile).
-
Role in Drug Development: An Impurity in Letrozole Synthesis
Currently, there is a lack of published research on the specific biological activities or signaling pathway interactions of 4,4'-MDBN. Its primary relevance in the context of drug development is as a known process-related impurity in the manufacturing of Letrozole[1].
Letrozole is a non-steroidal aromatase inhibitor, and its synthesis involves intermediates that can lead to the formation of 4,4'-MDBN. The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug quality, safety, and efficacy. Therefore, the monitoring and control of 4,4'-MDBN levels are essential during the production of Letrozole to ensure it meets the stringent requirements of regulatory bodies.
Visualizations
Synthetic Workflow for 4,4'-MDBN
Caption: Synthetic pathway for 4,4'-Methylenebis(benzonitrile).
Relationship of 4,4'-MDBN to Letrozole Synthesis
Caption: 4,4'-MDBN as an impurity in Letrozole synthesis.
Conclusion
4,4'-Methylenebis(benzonitrile) is a well-defined chemical entity with established physicochemical and spectral properties. While its direct application in drug development as a therapeutic agent has not been reported, its role as a synthetic intermediate and a critical process impurity in the manufacturing of the anticancer drug Letrozole makes it a compound of significant interest to pharmaceutical scientists and researchers. The detailed synthetic protocols and data presented in this guide are intended to support further research and ensure quality control in related synthetic processes.
References
Methodological & Application
Application Notes and Protocols for 4,4'-Methylenedibenzonitrile in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,4'-methylenedibenzonitrile as a versatile monomer in the synthesis of high-performance polymers. The unique chemical structure of this monomer, featuring two nitrile functionalities connected by a methylene bridge, allows for its participation in various polymerization reactions to create polymers with exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for demanding applications in aerospace, electronics, and medical devices.
Introduction to this compound for Polymer Synthesis
This compound, also known as 4,4'-dicyanodiphenylmethane, is a crystalline solid that serves as a valuable building block for several classes of high-performance polymers. The presence of nitrile (-C≡N) groups allows for two primary polymerization pathways:
-
Poly(aryl ether nitrile) (PAEN) Synthesis: The nitrile groups activate the aromatic rings for nucleophilic aromatic substitution reactions with bisphenolic comonomers. This route leads to the formation of linear, thermoplastic poly(aryl ether nitrile)s, which are known for their excellent combination of toughness, high glass transition temperatures, and good processability.
-
Cyclotrimerization to Form Thermosetting Networks: The nitrile groups can undergo a cyclotrimerization reaction, typically in the presence of a catalyst and heat, to form highly cross-linked thermosetting polymers with a network of triazine rings. These thermosets exhibit outstanding thermal and oxidative stability, high modulus, and excellent solvent resistance.
High-Performance Polymers from this compound
Poly(aryl ether nitrile)s (PAENs)
PAENs are a class of engineering thermoplastics that offer a compelling balance of properties. The incorporation of the methylene bridge from this compound can impart a degree of flexibility into the polymer backbone, potentially improving processability compared to more rigid aromatic structures.
Key Properties of PAENs:
-
High glass transition temperatures (Tg)[1]
-
Good mechanical strength and toughness[2]
-
Resistance to a wide range of chemicals[3]
-
Good dielectric properties[3]
Thermosetting Poly-triazine Networks
The cyclotrimerization of the nitrile groups in this compound, often in combination with other dinitrile or poly-nitrile functional monomers, results in the formation of a rigid, three-dimensional network structure. This network is responsible for the exceptional high-temperature performance of these materials.
Key Properties of Poly-triazine Thermosets:
-
Exceptional thermal stability, often exceeding 400°C[4]
-
High mechanical modulus and strength
-
Excellent resistance to solvents and corrosive environments
-
Low flammability and smoke emission
Quantitative Data Presentation
The following tables summarize the typical properties of high-performance polymers that can be synthesized using this compound as a key monomer. The exact properties will depend on the specific comonomers used, the polymerization conditions, and the final polymer architecture.
Table 1: Typical Properties of Poly(aryl ether nitrile)s (PAENs)
| Property | Typical Value Range |
| Glass Transition Temp. (Tg) | 150 - 250 °C |
| Decomposition Temp. (Td) | > 450 °C |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Dielectric Constant (1 MHz) | 3.0 - 4.5 |
Table 2: Typical Properties of Poly-triazine Thermosets
| Property | Typical Value Range |
| Glass Transition Temp. (Tg) | > 300 °C (often not detectable) |
| Decomposition Temp. (Td) | > 450 °C |
| Flexural Strength | 100 - 180 MPa |
| Flexural Modulus | 3.5 - 5.0 GPa |
| Water Absorption (24h) | < 0.5% |
Experimental Protocols
Synthesis of Poly(aryl ether nitrile) via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a poly(aryl ether nitrile) from this compound and a bisphenol, such as Bisphenol A.
Materials:
-
This compound
-
Bisphenol A (or other bisphenol)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet, add equimolar amounts of this compound and Bisphenol A.
-
Add a 10-20% molar excess of anhydrous potassium carbonate.
-
Add NMP to achieve a solids concentration of 20-30% (w/v) and a sufficient amount of toluene to fill the Dean-Stark trap.
-
Purge the flask with nitrogen for at least 30 minutes.
-
Heat the reaction mixture to 140-150°C with vigorous stirring to azeotropically remove the water formed during the reaction. Toluene will reflux and collect in the Dean-Stark trap.
-
After no more water is collected, carefully remove the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-200°C.
-
Maintain the reaction at this temperature for 4-8 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol or water with vigorous stirring.
-
Filter the fibrous polymer precipitate and wash it thoroughly with water and then with methanol to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
Characterization:
-
Inherent Viscosity: Determine the polymer's molecular weight by measuring the inherent viscosity in a suitable solvent (e.g., NMP) at a concentration of 0.5 g/dL at 25°C.
-
FTIR Spectroscopy: Confirm the formation of the ether linkages and the presence of the nitrile groups.
-
NMR Spectroscopy: Elucidate the detailed chemical structure of the polymer.
-
Thermal Analysis (DSC, TGA): Determine the glass transition temperature and the thermal decomposition temperature.
Synthesis of a Thermosetting Resin via Cyclotrimerization
This protocol outlines a general procedure for the preparation of a thermosetting resin from this compound.
Materials:
-
This compound
-
Curing catalyst (e.g., a strong base like sodium methoxide, or a Lewis acid like zinc chloride)
-
Optional: Comonomers with nitrile or other reactive groups to modify properties.
Procedure:
-
Melt the this compound monomer at a temperature above its melting point (around 155-160°C).
-
Add the curing catalyst (typically 0.1-2 wt%) to the molten monomer and stir until a homogeneous mixture is obtained.
-
Pour the molten resin into a preheated mold.
-
Cure the resin in an oven using a staged curing cycle. A typical cycle might be:
-
180°C for 2 hours
-
200°C for 2 hours
-
220°C for 4 hours
-
Post-cure at 250°C for 2 hours The exact curing profile will depend on the catalyst used and the desired degree of cross-linking.
-
-
Allow the cured thermoset to cool slowly to room temperature to minimize internal stresses.
Characterization:
-
FTIR Spectroscopy: Monitor the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of triazine ring vibrations (around 1520 and 1360 cm⁻¹).
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (often not observable for highly cross-linked networks) and the storage modulus.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal and oxidative stability of the cured material.
Visualizations
Caption: Polymerization pathways of this compound.
Caption: Experimental workflow for PAEN synthesis.
References
Application Notes and Protocols: Reaction of 4,4'-Methylenedibenzonitrile with Amines for the Synthesis of Novel Bis(amidine) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of bis(amidine) derivatives from 4,4'-methylenedibenzonitrile and various amines. The direct reaction of nitriles with amines to form amidines can be challenging; however, methodologies involving base-catalyzed and strong base-activated approaches have proven effective. The resulting bis(amidine) compounds are of significant interest in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer properties. This document outlines two primary synthetic strategies and discusses the potential applications and mechanisms of action of the synthesized compounds.
Introduction
This compound is a readily available aromatic dinitrile that serves as a versatile precursor for the synthesis of various functionalized molecules. Its reaction with amines to form bis(amidine)s introduces two strongly basic and pharmacologically relevant amidine moieties into a single molecular scaffold. Amidines are known to be important pharmacophores due to their ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[1][2] Consequently, bis(amidine) derivatives of this compound are attractive targets for the development of novel therapeutic agents.
This document details two primary protocols for the synthesis of these bis(amidine) compounds: a sodium methoxide-catalyzed reaction with diamines and a strong base-mediated reaction with primary amines.
Synthetic Protocols
Two principal methods for the synthesis of bis(amidine)s from this compound are presented below.
Protocol 1: Sodium Methoxide-Catalyzed Synthesis of Bis(amidines) from this compound and Diamines
This protocol is adapted from a general method for the synthesis of bis(amidine) derivatives from dinitriles and diamines using sodium methoxide as a catalyst.[3]
Materials:
-
This compound
-
Aliphatic or aromatic diamine (e.g., ethylenediamine, 1,4-diaminobenzene)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous methanol to the flask to dissolve the dinitrile. Then, add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 eq).
-
Amine Addition: To the stirred solution, add the diamine (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) or by column chromatography on silica gel to afford the desired bis(amidine) derivative.
Protocol 2: Strong Base-Mediated Synthesis of N-Substituted Bis(amidines) from this compound and Primary Amines
This protocol is based on the activation of primary amines with a strong base to facilitate their addition to nitriles.[4][5]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) (2.0-2.5 eq)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation)
-
Schlenk flask or similar apparatus for air-sensitive reactions
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amine Activation: In a Schlenk flask under an inert atmosphere, dissolve the primary amine (2.0-2.5 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add n-butyllithium (1.0 eq per equivalent of amine) dropwise to the cooled amine solution. Stir the mixture at -78 °C for 30 minutes.
-
Nitrile Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it dropwise to the lithium amide solution at -78 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether.
-
Purification and Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-substituted bis(amidine) can be purified by column chromatography. For isolation as the hydrochloride salt, dissolve the purified product in anhydrous diethyl ether and add a solution of HCl in diethyl ether. The precipitated salt can be collected by filtration.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Cyanopyridine | Ethylenediamine | NaOMe | Methanol | Reflux | 12 | Bis(amidine) derivative | Good | [3] |
| 4-Cyanopyridine | 1,3-Diaminopropane | NaOMe | Methanol | Reflux | 12 | Bis(amidine) derivative | Good | [3] |
| Benzonitrile | Aniline | n-BuLi | THF | RT | 12-24 | N-phenylbenzamidine | 60-80 | [5] |
| 4-Chlorobenzonitrile | Benzylamine | n-BuLi | THF | RT | 12-24 | N-benzyl-4-chlorobenzamidine | Good | [5] |
Note: The yields for the specific reaction of this compound are not explicitly reported in the literature and would need to be determined empirically following these protocols.
Applications and Mechanism of Action
Applications in Drug Discovery
Bis(amidine) compounds are a well-established class of pharmacologically active molecules with a broad range of therapeutic applications.
-
Antimicrobial Agents: Aromatic bis(amidines), such as pentamidine, are known for their antiprotozoal activity.[2] More recently, bis(amidines) have been investigated for their ability to potentiate the activity of conventional antibiotics against Gram-negative bacteria by disrupting the outer membrane.[6][7] The bis(amidine) derivatives of this compound represent a novel scaffold for the development of such antibiotic adjuvants.
-
Anticancer Agents: Certain bis(amidine) derivatives have demonstrated significant anticancer activity.[3] Their mechanism of action is often attributed to their ability to bind to the minor groove of DNA, interfering with DNA replication and transcription processes in cancer cells.[1]
-
Enzyme Inhibitors: The amidine functional group can act as a bioisostere for other cationic groups and can form strong interactions with the active sites of enzymes, making them effective enzyme inhibitors.
Mechanism of Action
The biological activity of bis(amidines) is often linked to their ability to interact with negatively charged biomolecules.
Caption: Proposed mechanisms of action for bis(amidine) derivatives.
The positively charged amidinium groups can bind to the negatively charged phosphate backbone of DNA, particularly in the AT-rich minor groove. This interaction can physically block the binding of essential proteins, thereby inhibiting DNA replication and gene transcription. In bacteria, bis(amidines) can interact with the lipopolysaccharide (LPS) layer of the outer membrane, leading to its disruption and increasing the permeability to other antibiotics.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of bis(amidine) derivatives from this compound.
Caption: General workflow for synthesis and evaluation.
Conclusion
The reaction of this compound with amines provides a straightforward entry into a class of bis(amidine) derivatives with significant potential in drug discovery. The protocols outlined in this document, based on either base-catalyzed or strong base-mediated approaches, offer viable routes to these valuable compounds. Further investigation into the biological activities of these novel bis(amidines) is warranted and may lead to the identification of new lead compounds for the treatment of infectious diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]
- 5. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,4'-Methylenedibenzonitrile as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenedibenzonitrile, a readily available aromatic dinitrile, presents a versatile and strategically important scaffold for the synthesis of a diverse array of heterocyclic compounds. The two nitrile functionalities serve as key reactive handles for the construction of various five- and six-membered heterocycles, which are prevalent motifs in numerous biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, along with a summary of their potential biological activities. The methodologies described herein are based on established synthetic transformations of nitriles and aim to provide a practical guide for researchers in medicinal chemistry and drug discovery.
Synthetic Pathways Overview
The nitrile groups of this compound can be transformed into a variety of heterocyclic rings through several key chemical reactions, including cycloadditions and cyclotrimerizations. This allows for the synthesis of symmetric bis-heterocyclic structures, which can be advantageous for modulating binding affinity and pharmacokinetic properties of drug candidates.
Caption: Synthetic routes from this compound to various heterocyclic compounds.
Application Notes
Bis-tetrazoles: Carboxylic Acid Bioisosteres
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The synthesis of bis-tetrazoles from this compound provides molecules with two such functionalities, potentially enhancing their interaction with biological targets.
Potential Applications:
-
Antihypertensive agents: As mimics of angiotensin II receptor blockers (ARBs) that contain a tetrazole moiety.
-
Anticancer agents: Tetrazole-containing compounds have shown promise as inhibitors of various enzymes involved in cancer progression.[1]
-
Antibacterial and antifungal agents: The tetrazole nucleus is present in several antimicrobial drugs.[1]
Bis-triazines: Scaffolds for Kinase Inhibitors
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. The cyclotrimerization of this compound can lead to the formation of a bis-triazine structure, offering a rigid framework for the presentation of various substituents to interact with protein binding sites.
Potential Applications:
-
Oncology: As core structures for the development of inhibitors of protein kinases implicated in cancer cell proliferation and survival.
-
Antiviral agents: Triazine derivatives have been investigated for their antiviral activities.
-
Herbicides: Certain triazine compounds are used as herbicides.[2]
Bis-oxadiazoles and Bis-thiadiazoles: Versatile Pharmacophores
The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are important five-membered heterocycles with a broad spectrum of biological activities. Their synthesis from this compound would yield molecules with two of these pharmacophores, potentially leading to enhanced or novel biological profiles.
Potential Applications:
-
Antimicrobial agents: Both oxadiazole and thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[3]
-
Anti-inflammatory agents: Compounds containing these rings have been reported to possess anti-inflammatory activity.
-
Anticancer agents: A number of oxadiazole and thiadiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3]
Experimental Protocols
The following protocols are adapted from general procedures for the synthesis of the respective heterocycles from nitriles. Researchers should optimize the reaction conditions for this compound in their own laboratories.
Protocol 1: Synthesis of 4,4'-Methylenebis(phenyl-1H-tetrazole) (Bis-tetrazole)
This protocol is based on the well-established [3+2] cycloaddition reaction between a nitrile and sodium azide.[4][5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (2.2 equivalents) and ammonium chloride (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with dilute HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4,4'-Methylenebis(phenyl-1H-tetrazole).
Characterization:
-
¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry to confirm the structure.
Protocol 2: Synthesis of 2,4,6-Tris(4-cyanophenylmethyl)phenyl-1,3,5-triazine (Bis-triazine) - Proposed
This protocol is based on the acid-catalyzed cyclotrimerization of nitriles.[6][7]
Materials:
-
This compound
-
Anhydrous Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, or TiCl₄) or a strong protic acid (e.g., trifluoromethanesulfonic acid)
-
High-boiling point inert solvent (e.g., 1,2,4-trichlorobenzene)
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent) and the inert solvent.
-
Add the Lewis acid catalyst (catalytic amount, e.g., 0.1-0.3 equivalents) under a nitrogen atmosphere.
-
Heat the reaction mixture to a high temperature (typically >200 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and quench it by carefully adding a dilute acid or base solution (depending on the catalyst used).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis-triazine.
Characterization:
-
¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry to confirm the structure.
Protocol 3: Synthesis of 4,4'-Methylenebis(phenyl-1,3,4-oxadiazole) (Bis-oxadiazole) - Proposed
This protocol involves a two-step process: conversion of the nitriles to acylhydrazines followed by cyclization.
Step 1: Synthesis of 4,4'-Methylenebis(benzoyl hydrazide)
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reflux a mixture of this compound (1 equivalent) and an excess of hydrazine hydrate (e.g., 10 equivalents) in ethanol for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Wash the resulting solid with cold ethanol and dry to obtain the bis-acylhydrazide.
Step 2: Cyclization to Bis-oxadiazole
Materials:
-
4,4'-Methylenebis(benzoyl hydrazide)
-
Triethyl orthoformate
-
Catalytic amount of a strong acid (e.g., concentrated H₂SO₄)
Procedure:
-
Suspend the bis-acylhydrazide (1 equivalent) in an excess of triethyl orthoformate.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure bis-oxadiazole.
Characterization:
-
¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry for both the intermediate and the final product.
Quantitative Data Summary
While specific biological data for heterocyclic compounds directly derived from this compound is limited in the public domain, the following table summarizes representative biological activities of compounds containing similar bis-heterocyclic scaffolds. This data can serve as a benchmark for the expected potency of derivatives synthesized from this compound.
| Compound Class | Target Organism/Cell Line | Biological Activity | IC₅₀ / MIC (µM) | Reference |
| Bis-thiadiazole Derivative | Staphylococcus aureus | Antibacterial | 1.25 | [3] |
| Bis-thiadiazole Derivative | Escherichia coli | Antibacterial | 2.5 | [3] |
| Bis-thiadiazole Derivative | MCF-7 (Breast Cancer) | Anticancer | 0.87 | [3] |
| Bis-oxadiazole Derivative | A549 (Lung Cancer) | Anticancer | 5.2 | [8] |
| Bis-triazole Derivative | Candida albicans | Antifungal | 31.3 | [9] |
| Pyrimidine-5-carbonitrile | HepG2 (Liver Cancer) | Anticancer | 3.56 | [10] |
| Quinolone Analog | Aspergillus flavus | Antifungal | 1.05 µg/mL | [11] |
Signaling Pathway and Workflow Diagrams
Caption: General workflow for the synthesis and biological evaluation of heterocyclic compounds.
Caption: Hypothetical signaling pathway showing the inhibition of a protein kinase.
Conclusion
This compound is a valuable and underutilized starting material for the construction of diverse, biologically relevant heterocyclic compounds. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the chemical space around this scaffold. The symmetrical nature of the resulting bis-heterocyclic compounds may offer unique advantages in drug design, and further investigation into their biological activities is warranted. The provided workflows and pathway diagrams serve as conceptual guides for the systematic development and evaluation of novel therapeutic agents based on this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One Pot Single Step Synthesis and Biological Evaluation of Some Novel Bis(1,3,4-thiadiazole) Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phthalocyanines using 4,4'-Methylenebis(2,6-dimethylbenzonitrile)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel phthalocyanine derivatives using 4,4'-Methylenebis(2,6-dimethylbenzonitrile) (4,4'-MDBN) as a precursor. Phthalocyanines are robust macrocyclic compounds with wide-ranging applications in photodynamic therapy, catalysis, and materials science. The use of a methylene-bridged bis-phthalonitrile derivative like 4,4'-MDBN is anticipated to lead to the formation of unique polymeric or oligomeric phthalocyanine structures with potentially novel photophysical and electronic properties.
These protocols are based on established methodologies for phthalocyanine synthesis from substituted phthalonitriles.[1][2][3][4][5][6] Researchers should adapt these protocols based on their specific experimental setup and desired final product.
Overview of the Synthetic Approach
The synthesis of phthalocyanines from phthalonitrile precursors generally involves a metal-templated cyclotetramerization reaction.[6] In this proposed application, 4,4'-MDBN will be reacted in the presence of a metal salt and a high-boiling point solvent, with or without a catalytic base, to yield a methylene-bridged bis-phthalocyanine. The resulting structure is expected to be a dimer of two phthalocyanine macrocycles linked by a methylene group.
Proposed Reaction Scheme:
The cyclotetramerization of 4,4'-MDBN in the presence of a metal salt (e.g., Zn(OAc)₂) is expected to proceed as follows:
Caption: Proposed synthesis of methylene-bridged bis-phthalocyanine.
Experimental Protocols
2.1. Synthesis of Zinc(II) Methylene-Bridged Bis-Phthalocyanine
This protocol describes a typical procedure for the synthesis of a zinc-based phthalocyanine dimer from 4,4'-MDBN.
Materials:
-
4,4'-Methylenebis(2,6-dimethylbenzonitrile) (4,4'-MDBN)
-
Zinc acetate (Zn(OAc)₂)
-
1-Pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Toluene
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4,4'-MDBN (1.0 eq) and zinc acetate (0.5 eq).
-
Solvent and Catalyst Addition: Add 1-pentanol as the solvent (sufficient to ensure stirring) and a catalytic amount of DBU (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approx. 138°C) under a nitrogen atmosphere. The reaction progress can be monitored by the appearance of a deep green or blue color. Maintain reflux for 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add methanol to precipitate the crude product.
-
Filter the precipitate and wash sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts.
-
-
Purification:
-
The crude product can be further purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in chloroform or a mixture of DMF and toluene.
-
Alternatively, Soxhlet extraction with different solvents can be employed for purification.[7]
-
Visual Workflow for Synthesis and Purification:
Caption: Workflow for phthalocyanine synthesis and purification.
Data Presentation
Quantitative data from the synthesis should be recorded systematically to allow for comparison and optimization. The following table provides a template for data collection.
| Entry | Metal Salt | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | λmax (nm) in DMF |
| 1 | Zn(OAc)₂ | 1-Pentanol | DBU | 12 | 138 | [Record] | [Record] |
| 2 | ZnCl₂ | 1-Pentanol | DBU | 12 | 138 | [Record] | [Record] |
| 3 | Zn(OAc)₂ | DMAE | None | 12 | 166 | [Record] | [Record] |
| 4 | CoCl₂ | 1-Pentanol | DBU | 24 | 138 | [Record] | [Record] |
| 5 | CuCl | None (MW) | Urea | 0.1 | [Record] | [Record] | [Record] |
Note: DMAE (2-dimethylaminoethanol) can serve as both a solvent and a base. Microwave-assisted synthesis (Entry 5) offers a solvent-free and rapid alternative.[7]
Characterization
The synthesized methylene-bridged bis-phthalocyanine should be characterized using standard analytical techniques:
-
UV-Vis Spectroscopy: To confirm the formation of the phthalocyanine macrocycle, which exhibits a characteristic strong Q-band absorption in the 600-750 nm region.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product.
-
Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight of the bis-phthalocyanine.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Applications and Future Research
The novel methylene-bridged bis-phthalocyanine synthesized from 4,4'-MDBN may exhibit unique properties due to the covalent linkage between the two macrocycles. Potential areas of application and future research include:
-
Photodynamic Therapy (PDT): The dimeric structure could influence the photophysical properties, potentially leading to enhanced singlet oxygen generation, a key factor in PDT efficacy.
-
Nonlinear Optics: The extended π-conjugation and the specific geometry of the dimer could result in interesting nonlinear optical properties.
-
Molecular Wires: The linked phthalocyanine units could serve as building blocks for molecular electronic components.
-
Catalysis: The bis-metallic core could exhibit cooperative catalytic activity.
Logical Relationship of Potential Applications:
Caption: From precursor to potential applications.
Disclaimer: The protocols and information provided are intended for use by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. The synthesis of phthalocyanines from 4,4'-MDBN is a novel research area, and the outcomes may vary.
References
- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. heeneygroup.com [heeneygroup.com]
- 4. worldscientific.com [worldscientific.com]
- 5. [PDF] Synthesis of substituted phthalocyanines | Semantic Scholar [semanticscholar.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Cycloaddition Reactions Involving 4,4'-Methylenedibenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential cycloaddition reactions involving 4,4'-Methylenedibenzonitrile, with a focus on the synthesis of bis-tetrazole derivatives through [3+2] cycloaddition. While direct literature on cycloaddition reactions of this compound is limited, this document leverages established protocols for structurally similar dinitriles to provide detailed experimental procedures and potential applications.
Introduction to Cycloaddition Reactions of Aryl Nitriles
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For aryl nitriles such as this compound, the nitrile functional groups can participate as 2π components in various cycloaddition reactions. A particularly significant transformation is the [3+2] cycloaddition with azides to form tetrazoles.[1][2][3] Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids, which can enhance metabolic stability and other pharmacokinetic properties.[1][4]
The dinitrile structure of this compound offers the potential for the synthesis of bis-tetrazole compounds, which can act as ligands for metal complexes or as building blocks for novel materials and pharmaceuticals.[5]
Key Application: [3+2] Cycloaddition for Bis-Tetrazole Synthesis
The most prominent cycloaddition reaction for nitriles is the [3+2] cycloaddition with an azide source, typically sodium azide, to yield a tetrazole ring. This reaction is a cornerstone of "click chemistry" due to its high efficiency and functional group tolerance.[6][7] For this compound, this reaction would lead to the formation of 4,4'-bis(1H-tetrazol-5-yl)diphenylmethane.
Reaction Scheme
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Conversion of 4,4'-Methylenedibenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of 4,4'-Methylenedibenzonitrile into valuable functional groups. The primary transformations covered are catalytic hydrogenation to produce diamines and hydrolysis to yield dicarboxylic acids. These products serve as critical building blocks in materials science and pharmaceutical development.
Catalytic Hydrogenation to 4,4'-Bis(aminomethyl)diphenylmethane
Application Note:
The catalytic hydrogenation of this compound yields 4,4'-Bis(aminomethyl)diphenylmethane, a primary diamine. This molecule is a highly valuable monomer and building block. Structurally analogous to 4,4'-Methylenedianiline (MDA), which is used extensively in the production of polyurethanes and as a curing agent for epoxy resins, 4,4'-Bis(aminomethyl)diphenylmethane is employed in the synthesis of high-performance polymers such as polyamides and polyimides.[1][2][3] The presence of the flexible methylene bridge and the reactive amine groups allows for the creation of polymers with excellent mechanical strength, thermal stability, and chemical resistance. In the pharmaceutical context, the diamine core is a scaffold that can be functionalized to develop novel therapeutic agents.
Quantitative Data: Comparison of Catalytic Hydrogenation Systems
The selective hydrogenation of nitriles to primary amines is a key transformation, though it can be challenged by the formation of secondary and tertiary amine byproducts.[4][5] Various catalytic systems have been developed to maximize the yield and selectivity of the desired primary amine.[5]
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Solvent | Yield (%) | Selectivity to Primary Amine (%) | Reference |
| Raney®-Nickel | 77 | 50 | Dioxane | - | ~90 (for similar dinitriles) | [5] |
| 10% Pd/C | 25-40 | (Transfer Hydrogenation) | Methanol | 51-98 | Good to Excellent | [5] |
| 70% Co/SiO₂ | 80 | 80 | Isopropyl Alcohol / NH₃ | >98 | 98 | [5] |
| Raney Ni / KBH₄ | Room Temp | Atmospheric | Dry Ethanol | up to 93 | High (traces of byproducts) | [4] |
| Ni/NiO@C | 120 | 10 | Ammonia Methanol Solution | >99 | 98.25 | [6] |
Experimental Protocol: Hydrogenation using Raney Nickel
This protocol describes the reduction of a nitrile to a primary amine using Raney Nickel as the catalyst under a hydrogen atmosphere.[7]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Anhydrous Ethanol or Acetic Acid
-
Hydrogen gas (balloon or cylinder)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Two-neck round-bottom flask
-
Magnetic stir bar and stir plate
-
Hydrogenation apparatus (or balloon setup)
-
Filtration setup (e.g., Buchner funnel with Celite®)
Procedure:
-
Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Solvent Addition: Dissolve the substrate in a suitable solvent like anhydrous ethanol or acetic acid under an inert atmosphere (Argon or Nitrogen).[7]
-
Catalyst Addition: Carefully add the Raney Nickel slurry (a catalytic amount, e.g., ~10-20% by weight of the substrate). Caution: Do not allow Raney Nickel to dry, as it can be pyrophoric and ignite spontaneously in air.[7] Always handle it under an inert, wet atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.
-
Purging: Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this purge cycle 3-4 times to ensure the atmosphere is fully replaced with hydrogen.[7]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C) and pressure. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (Argon or Nitrogen) to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: Keep the filter cake wet and immediately transfer it to a designated waste container for nickel waste.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization or column chromatography.
Catalytic Hydrolysis to 4,4'-Methylenedibenzoic Acid
Application Note:
The hydrolysis of this compound produces 4,4'-Methylenedibenzoic acid. Aromatic dicarboxylic acids are fundamental precursors in polymer chemistry, most notably for the synthesis of polyesters and polyamides. This specific diacid can be used to create polymers with unique properties imparted by the diphenylmethane core. Furthermore, in the field of materials science, dicarboxylic acids are widely used as organic linkers to construct Metal-Organic Frameworks (MOFs).[8][9] MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The geometry of 4,4'-Methylenedibenzoic acid makes it an interesting candidate for designing novel framework structures.
Quantitative Data: Comparison of Nitrile Hydrolysis Conditions
Nitrile hydrolysis can be performed under either acidic or alkaline conditions. The choice of method affects the intermediate product and the final work-up procedure.[10][11]
| Condition | Reagent | Temperature (°C) | Product before Acidification | Final Product | Key Considerations |
| Acidic | Dilute H₂SO₄ or HCl | Reflux (Heat) | Carboxylic Acid + Ammonium Salt | Carboxylic Acid | Direct formation of the free acid.[10][11] Requires distillation or extraction for isolation. |
| Alkaline | Aqueous NaOH or KOH | Reflux (Heat) | Carboxylate Salt + Ammonia Gas | Carboxylic Acid | Requires a separate acidification step with a strong acid (e.g., HCl) to protonate the carboxylate salt.[10][11] |
| Alkaline Earth | Barium Hydroxide | Reflux (Heat) | Barium Carboxylate Salt | Carboxylic Acid | Barium can be precipitated as barium carbonate for recovery and reuse.[12] |
Experimental Protocols
Protocol 2A: Acid-Catalyzed Hydrolysis [10][11]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: Add a dilute solution of a strong acid, such as aqueous sulfuric acid or hydrochloric acid (e.g., 6M).
-
Reaction: Heat the mixture to reflux with stirring. The reaction can take several hours. Monitor the disappearance of the starting material by TLC.
-
Cooling & Isolation: After the reaction is complete, cool the mixture to room temperature. The carboxylic acid product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the solid with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2B: Base-Catalyzed Hydrolysis [10][11]
-
Setup: In a round-bottom flask with a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 4M).
-
Reaction: Heat the mixture to reflux with stirring. Ammonia gas will be evolved during the reaction.[10] Ensure adequate ventilation. Continue heating until the reaction is complete (monitored by TLC).
-
Cooling & Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully, add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The dicarboxylic acid will precipitate.[11]
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. Recrystallization can be performed for further purification.
Logical Pathway: From Nitrile to Carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process. The nitrile is first hydrated to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt). While the reaction is often carried out in a single step to completion, the intermediate amide can sometimes be isolated under milder conditions.
References
- 1. yonghuicomposite.com [yonghuicomposite.com]
- 2. Applications of 4,4'-Methylenedianiline_Chemicalbook [chemicalbook.com]
- 3. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Metal–organic framework/MXene-based materials: preparations and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of 4,4'-Methylenedibenzonitrile in the Preparation of Cross-Linking Agents
Introduction
4,4'-Methylenedibenzonitrile is a versatile aromatic dinitrile compound that serves as a valuable precursor in the synthesis of advanced polymers. Its rigid molecular structure, conferred by the two phenyl rings linked by a methylene bridge, makes it an excellent building block for high-performance materials. The nitrile functional groups are key reactive sites that can be chemically transformed to create diamines. These resulting diamines are effective cross-linking agents, also known as hardeners or curing agents, for various polymer systems, including epoxy resins and polyamides. The conversion of the nitrile groups into amines introduces reactive sites capable of forming covalent bonds with other polymer precursors, leading to the formation of a three-dimensional polymer network with enhanced thermal and mechanical properties.
The primary application of this compound in this context is its reduction to 4,4'-methylenebis(benzylamine). This diamine derivative can then be employed to cross-link epoxy resins, for example, by reacting with the epoxide groups of the resin monomers. This process transforms the liquid or thermoplastic resin into a rigid, thermoset material with improved durability, chemical resistance, and thermal stability.
Synthesis Pathway of the Diamine Cross-Linking Agent
The conversion of this compound to a diamine cross-linking agent involves the reduction of its two nitrile groups to primary amine groups. This transformation is typically achieved through catalytic hydrogenation or with the use of strong reducing agents like lithium aluminum hydride (LiAlH₄).[1] The resulting product is 4,4'-methylenebis(benzylamine), a diamine that is highly reactive with epoxy and other functional groups in polymer resins.
Caption: Synthesis of the diamine cross-linking agent.
Application in Epoxy Resin Cross-Linking
Once synthesized, 4,4'-methylenebis(benzylamine) can be used as a curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). The primary amine groups of the cross-linker react with the epoxide rings of the epoxy monomer in a ring-opening addition reaction. Each primary amine group can react with two epoxide groups, leading to the formation of a highly cross-linked, three-dimensional network. This network structure is responsible for the desirable properties of the cured thermoset material. Diamines are commonly used as monomers in the synthesis of various polymers, including polyamides and polyimides, and as hardeners for epoxy resins.[2]
Caption: Cross-linking of epoxy resin.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-methylenebis(benzylamine) via Catalytic Hydrogenation
This protocol describes the reduction of this compound to 4,4'-methylenebis(benzylamine) using catalytic hydrogenation.
Materials and Equipment:
-
This compound
-
Palladium on carbon (10% Pd/C) catalyst
-
Ethanol (anhydrous)
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In the reaction vessel of the high-pressure hydrogenator, dissolve 10.0 g of this compound in 200 mL of anhydrous ethanol.
-
Carefully add 1.0 g of 10% Pd/C catalyst to the solution.
-
Seal the reactor and purge it with nitrogen gas three times to remove any air.
-
Pressurize the reactor with hydrogen gas to 500 psi.
-
Heat the reaction mixture to 80°C while stirring continuously.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Allow the reactor to cool to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the catalyst on the filter with a small amount of ethanol.
-
Combine the filtrate and washings, and concentrate the solution using a rotary evaporator to remove the ethanol.
-
The resulting crude product, 4,4'-methylenebis(benzylamine), can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Cross-Linking of DGEBA Epoxy Resin
This protocol provides a general procedure for using the synthesized 4,4'-methylenebis(benzylamine) to cure a standard DGEBA-based epoxy resin.
Materials and Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
4,4'-methylenebis(benzylamine) (synthesized in Protocol 1)
-
Mixing container (e.g., disposable plastic cup)
-
Stirring rod
-
Mold for casting the polymer sample
-
Oven with temperature control
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Calculate the stoichiometric amount of 4,4'-methylenebis(benzylamine) required to cure the epoxy resin. The stoichiometric ratio is based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the resin.
-
Preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.
-
Weigh the required amounts of the preheated epoxy resin and the 4,4'-methylenebis(benzylamine) cross-linker into the mixing container.
-
Thoroughly mix the two components for 5-10 minutes until a homogeneous mixture is obtained.
-
Pour the mixture into the mold, taking care to avoid entrapping air bubbles.
-
Place the mold in an oven and cure the mixture according to a predefined curing schedule. A typical schedule might be 2 hours at 100°C followed by 2 hours at 150°C.
-
After the curing cycle is complete, turn off the oven and allow the sample to cool slowly to room temperature.
-
Once cooled, demold the cured thermoset polymer sample for subsequent characterization.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀N₂ |
| Molecular Weight | 218.26 g/mol |
| Appearance | Off-white to yellow powder |
| Melting Point | 155-159 °C |
| Boiling Point | 435.5 °C (estimated) |
| Solubility | Insoluble in water, soluble in organic solvents |
Table 2: Typical Reaction Conditions for the Synthesis of 4,4'-methylenebis(benzylamine)
| Parameter | Condition |
|---|---|
| Reactant | This compound |
| Reducing Agent | H₂ gas with 10% Pd/C catalyst |
| Solvent | Ethanol |
| Temperature | 80 °C |
| Pressure | 500 psi H₂ |
| Reaction Time | 12-24 hours |
| Yield | >90% (typical) |
Table 3: Representative Properties of DGEBA Epoxy Resin Before and After Curing
| Property | Uncured DGEBA Resin | Cured with 4,4'-methylenebis(benzylamine) |
|---|---|---|
| Physical State | Viscous liquid | Rigid solid |
| Glass Transition Temp. (Tg) | ~ -20 °C | ~ 150-180 °C |
| Tensile Strength | N/A | High |
| Chemical Resistance | Low | High |
| Solubility | Soluble in organic solvents | Insoluble |
Experimental Workflow Visualization
Caption: Experimental workflow diagram.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Methylenedibenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4,4'-Methylenedibenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound, also known as 4,4'-dicyanodiphenylmethane, is through an acid-catalyzed Friedel-Crafts alkylation reaction. This typically involves the reaction of a 4-cyanobenzyl precursor with a benzonitrile derivative in the presence of a strong acid catalyst. A common approach is the reaction of two equivalents of p-tolunitrile with a formaldehyde equivalent, such as paraformaldehyde, under acidic conditions.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields in this synthesis are often attributed to the deactivating nature of the nitrile (-CN) group on the aromatic ring. The nitrile group is strongly electron-withdrawing, which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic attack in Friedel-Crafts alkylation reactions.[1][2] This deactivation can lead to slow reaction rates and incomplete conversion. Additionally, side reactions such as polymerization of the formaldehyde equivalent or self-condensation of starting materials can consume reactants and reduce the yield of the desired product.
Q3: What are the key parameters to control for optimizing the yield?
A3: To optimize the yield, careful control of the following parameters is crucial:
-
Catalyst Choice and Concentration: Strong Lewis acids or Brønsted acids are typically required. The concentration of the catalyst should be optimized to be sufficient for promoting the reaction without causing excessive side reactions.
-
Reaction Temperature: The temperature needs to be high enough to overcome the activation energy of the reaction with the deactivated aromatic ring, but not so high as to promote charring or polymerization.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.
-
Purity of Reagents: The purity of starting materials, especially the absence of water, is critical as moisture can deactivate the acid catalyst.
Q4: What are the expected spectroscopic signatures for this compound?
A4: The successful synthesis of this compound can be confirmed by the following spectroscopic data:
| Spectroscopic Data | Expected Signals |
| ¹H NMR | Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. It will show a singlet for the methylene bridge protons (-CH₂-) and a characteristic AA'BB' system for the aromatic protons on the two equivalent benzonitrile rings. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the methylene carbon, the quaternary carbons attached to the nitrile groups, the nitrile carbons themselves, and the aromatic carbons. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms. |
| FTIR | The infrared spectrum will exhibit a strong, sharp absorption band in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of an aromatic nitrile. Other significant peaks will correspond to aromatic C-H and C-C stretching vibrations. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Deactivated Aromatic Ring: The electron-withdrawing nitrile group strongly deactivates the aromatic ring, hindering the Friedel-Crafts reaction.[1][2] | - Use a stronger Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a superacid (e.g., triflic acid).- Increase the reaction temperature gradually while monitoring for decomposition.- Consider a two-step approach: first, perform a Friedel-Crafts reaction with a more activated toluene derivative and then convert the methyl groups to nitriles in a subsequent step. |
| Inactive Catalyst: The catalyst may have been deactivated by moisture in the reagents or solvent. | - Ensure all reagents and glassware are thoroughly dried before use.- Use freshly opened or purified anhydrous solvents and reagents. | |
| Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.- Cautiously increase the reaction temperature in small increments. | |
| Formation of a Dark, Tarry Substance | Polymerization/Decomposition: High reaction temperatures or excessive catalyst concentration can lead to polymerization of the formaldehyde source or decomposition of the starting materials and product. | - Reduce the reaction temperature.- Optimize the catalyst concentration; use the minimum amount required for the reaction to proceed.- Add the catalyst portion-wise to control the reaction exotherm. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Incomplete Reaction: The presence of starting materials indicates an incomplete reaction. | - Increase the reaction time or temperature as described above.- Add a fresh portion of the catalyst. |
| Formation of Byproducts: Side reactions can lead to the formation of various impurities. Common byproducts in Friedel-Crafts reactions include isomers (ortho and meta substitution) and poly-alkylated products, although the latter is less likely with a deactivated ring. Self-condensation of the benzyl precursor can also occur. | - Optimize the stoichiometry of the reactants to favor the desired product formation.- Purify the crude product using column chromatography or recrystallization. | |
| Difficulty in Product Isolation/Purification | High Solubility of Byproducts: Some byproducts may have similar solubility to the desired product, making purification by recrystallization challenging. | - Employ column chromatography with a suitable solvent system to separate the product from impurities.- Consider a different recrystallization solvent or a mixture of solvents. |
| Product is an Oil or Gummy Solid: This could be due to the presence of impurities. | - Attempt to purify a small sample by column chromatography to see if the pure product is a solid.- Triturate the crude material with a non-polar solvent to induce crystallization and remove soluble impurities. |
Experimental Protocols
Proposed Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a generalized procedure based on known Friedel-Crafts reactions for similar diarylmethane compounds.[3][4] Optimization of specific parameters may be required.
Materials:
-
p-Tolunitrile
-
Paraformaldehyde
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous 1,2-Dichloroethane or another suitable inert solvent
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., toluene, hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add p-tolunitrile and anhydrous 1,2-dichloroethane.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add paraformaldehyde to the solution.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions. An exothermic reaction may be observed.
-
Reaction: After the addition of the catalyst is complete, remove the ice bath and heat the reaction mixture to a specified temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy and compare the obtained data with the expected values.
Visualizations
References
Technical Support Center: Purification of Crude 4,4'-Methylenedibenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,4'-Methylenedibenzonitrile. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound using recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Insufficient concentration of the compound in the solvent. - Cooling the solution too quickly. - Supersaturation has not been reached. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. - Add a seed crystal of pure this compound. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The melting point of the crude product is lower than the boiling point of the solvent due to impurities. - The solution is cooled too rapidly. - The solvent is too non-polar for the compound at lower temperatures. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Try a different, more polar solvent or a mixed solvent system. - If impurities are high, consider a preliminary purification step like a quick filtration through a silica plug before recrystallization. |
| Colored Impurities Remain in Crystals | - The impurity is co-crystallizing with the product. - The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product. - Ensure a thorough wash of the filtered crystals with a small amount of ice-cold recrystallization solvent. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to significant product loss in the mother liquor. - Premature crystallization during hot filtration. - The product is more soluble in the cold solvent than anticipated. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - To prevent premature crystallization, pre-heat the filtration funnel and flask. If crystals form in the funnel, wash with a small amount of hot solvent. - Cool the filtrate in an ice bath for a longer period to maximize crystal precipitation. - Concentrate the mother liquor and perform a second recrystallization to recover more product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate eluent system (solvent polarity is too high or too low). - Column was not packed properly, leading to channeling. - The column was overloaded with the crude product. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Repack the column, ensuring the silica gel is evenly settled without any air bubbles or cracks. - Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
| Compound Elutes Too Quickly | - The eluent is too polar. | - Decrease the polarity of the eluent system (e.g., increase the proportion of the non-polar solvent like hexane). |
| Compound Does Not Elute from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system (e.g., increase the proportion of the polar solvent like ethyl acetate). |
| Streaking or Tailing of Bands | - The compound is not very soluble in the eluent. - The crude sample was loaded in a solvent that is too strong. - The column is overloaded. | - Choose an eluent system in which the compound is reasonably soluble. - Dissolve the crude sample in a minimal amount of a low-polarity solvent for loading. - Reduce the amount of sample loaded onto the column. |
| Cracks or Bubbles in the Silica Gel Bed | - The column was allowed to run dry. - The packing was not uniform. | - Always keep the solvent level above the top of the silica gel. - Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound, often synthesized via a Friedel-Crafts type reaction, can include:
-
Unreacted Starting Materials: Such as 4-cyanobenzyl chloride or other precursors.
-
Positional Isomers: Isomers where the methylene bridge connects the benzonitrile rings at different positions (e.g., 2,4'- or 2,2'-methylenedibenzonitrile).
-
Polyalkylation Products: Molecules where more than one methylene bridge connects multiple benzonitrile units.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, other related aromatic compounds may be formed.
Q2: Which purification technique is better for crude this compound, recrystallization or column chromatography?
A2: The choice of purification technique depends on the level of impurities and the desired scale of purification.
-
Recrystallization is often a good first choice for larger quantities of crude product with moderate purity. It is a simpler and more scalable technique. A purity of >99% can be achieved with a yield of around 49-50% using ethanol.
-
Column Chromatography is more suitable for smaller quantities or for separating mixtures with very similar compounds. It offers a higher degree of separation but is more labor-intensive and requires more solvent.
Q3: What is a good solvent for recrystallizing crude this compound?
A3: Polar protic solvents such as ethanol or methanol have been shown to be effective for recrystallizing this compound. Recrystallization from ethanol can yield a product with over 99% purity.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity. Due to its aromatic nature, this compound can be visualized on a TLC plate using a UV lamp (254 nm). The purified product should show a single spot, while the crude material may show multiple spots corresponding to impurities.
Q5: My purified this compound has a wide melting point range. What does this indicate?
A5: A wide melting point range is a common indicator of the presence of impurities. A pure crystalline solid typically has a sharp melting point range of 1-2°C. For pure this compound, the expected melting point is in the range of 167-175°C.[1] If your product has a broader and depressed melting point, further purification is likely necessary.
Data Presentation
Table 1: Recrystallization of Crude this compound
| Solvent | Purity of Crude Product | Purity of Purified Product | Yield | Reference |
| Ethanol | Not specified | >99% | 49-50% | Chinese Patent CN103242198A |
| Methanol | Not specified | >99% | Not specified | Chinese Patent CN103242198A |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with filter paper by rinsing with hot ethanol. Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
-
Analysis: Determine the yield and check the purity by measuring the melting point and performing TLC analysis.
Protocol 2: Column Chromatography
Objective: To purify crude this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection (TLC): Develop a suitable eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Determine the yield and confirm the purity by melting point and TLC.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Preventing Nitrile Group Hydrolysis in Reactions Involving 4,4'-Methylenebis(2-butylaniline) (MDBN)
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the unwanted hydrolysis of nitrile groups during chemical reactions involving 4,4'-Methylenebis(2-butylaniline) (MDBN) and related aromatic diamines.
Frequently Asked Questions (FAQs)
Q1: What is nitrile group hydrolysis and why is it a concern in my reactions with MDBN?
A1: Nitrile group hydrolysis is a chemical reaction where a nitrile (-C≡N) reacts with water to form a carboxylic acid (-COOH) or an amide (-CONH2) as an intermediate.[1][2][3] This is a significant concern when your target molecule contains a nitrile group that needs to remain intact, as the reaction conditions can inadvertently convert it to these other functional groups, leading to impurities and reduced yield of your desired product. Aromatic diamines like MDBN can influence the reaction environment, and the conditions used for reactions involving MDBN might be conducive to nitrile hydrolysis.
Q2: What are the common conditions that lead to nitrile hydrolysis?
A2: Nitrile hydrolysis is typically catalyzed by either acids or bases, especially at elevated temperatures.[3] Strong acidic or basic conditions used in your reaction setup are the primary culprits. Even seemingly mild conditions can lead to partial hydrolysis to the amide, which can be difficult to prevent from further hydrolyzing to the carboxylic acid.[1][4]
Q3: Can I selectively stop the hydrolysis at the amide stage if that is my desired product?
A3: Yes, it is possible to selectively hydrate a nitrile to an amide. This often requires carefully controlled, milder reaction conditions.[5][4] Several methods, including the use of specific catalysts and reagents, are designed to favor the formation of the amide and prevent over-hydrolysis to the carboxylic acid.[6][7][8][9][10]
Q4: How can I monitor the extent of nitrile hydrolysis during my reaction?
A4: Spectroscopic techniques are invaluable for monitoring the progress of your reaction and detecting the presence of the nitrile, amide, and carboxylic acid.
-
FTIR Spectroscopy: The nitrile group has a characteristic sharp absorption peak around 2220-2260 cm⁻¹. The appearance of a strong carbonyl (C=O) peak around 1650-1690 cm⁻¹ for the amide or a broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid indicates hydrolysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between the different functional groups based on their characteristic chemical shifts.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides potential solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Complete hydrolysis of nitrile to carboxylic acid. | Reaction conditions are too harsh (strong acid/base, high temperature, long reaction time). | - Lower the reaction temperature. - Reduce the concentration of the acid or base catalyst. - Decrease the reaction time and monitor the reaction progress closely using TLC, FTIR, or NMR. - Switch to a milder catalytic system (see Experimental Protocols section). |
| Partial hydrolysis to the amide, with or without subsequent carboxylic acid formation. | The reaction conditions are still too aggressive for complete preservation of the nitrile group. | - Employ a highly selective method for nitrile hydration to the amide if the amide is the desired product. - If the nitrile must be preserved, consider protecting the amino groups of MDBN first to allow for a wider range of reaction conditions for the nitrile group. |
| Side reactions involving the MDBN amino groups. | The amino groups of MDBN are nucleophilic and can react with acidic reagents or coordinate to metal catalysts. | - Protect the amino groups of MDBN with a suitable protecting group (e.g., Boc, Cbz) before carrying out the reaction on the nitrile-containing substrate. - Choose a catalytic system that is known to be compatible with aromatic amines. Ruthenium-based pincer complexes have shown good functional group tolerance.[11][12][13] |
| Low yield of the desired product. | A combination of nitrile hydrolysis and other side reactions. | - Systematically investigate the reaction parameters (temperature, catalyst loading, solvent, reaction time) to find the optimal conditions for your specific substrate. - Consider a different synthetic route that avoids harsh conditions for the nitrile-containing step. |
Experimental Protocols for Selective Nitrile Hydration
Here are detailed methodologies for key experiments aimed at selectively hydrating nitriles to amides, which can be adapted to prevent complete hydrolysis.
Protocol 1: Base-Mediated Hydration using NaOH
This method is cost-effective but may require careful optimization to prevent over-hydrolysis.
Materials:
-
Nitrile-containing substrate
-
Sodium hydroxide (NaOH)
-
Ethanol/Water solvent mixture (e.g., 7:3 v/v)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve the nitrile substrate (1 mmol) in the ethanol/water solvent mixture (0.5 mL).[14]
-
Add NaOH (0.1 mmol, 10 mol%).[14]
-
Heat the reaction mixture to 90°C and stir for 17 hours.[14]
-
Monitor the reaction progress by TLC or other analytical methods.
-
Upon completion, cool the reaction to room temperature and perform an appropriate work-up to isolate the amide product.
Protocol 2: Indirect Acid-Catalyzed Hydration using TFA-H₂SO₄
This method can be highly selective for amide formation.[8][15]
Materials:
-
Nitrile-containing substrate
-
Trifluoroacetic acid (TFA)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Ice-cold water
Procedure:
-
In a flask, dissolve the nitrile substrate (5.0 mmol) in a mixture of TFA and H₂SO₄ (e.g., 4:1 v/v, ~7.0 mL).[15]
-
Stir the solution at room temperature. The reaction time can vary from 1 to 8 hours depending on the substrate.
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the reaction mixture into ice-cold water to precipitate the amide product.
-
Isolate the product by filtration and wash with cold water.
Protocol 3: Transition Metal-Catalyzed Hydration with a Ruthenium Pincer Catalyst
This method is often highly selective and tolerant of various functional groups, making it suitable for complex molecules.[11][13]
Materials:
-
Nitrile-containing substrate
-
Ruthenium pincer catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with appropriate ligand)
-
tert-Butanol (tBuOH) as solvent
-
Water
Procedure:
-
In a reaction vessel, dissolve the nitrile substrate and the ruthenium catalyst in tBuOH.
-
Add a controlled amount of water (e.g., 5 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by GC-MS or NMR.
-
Once the reaction is complete, remove the solvent under reduced pressure and purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes the yield of amide from various nitriles using different catalytic systems. This data can help in selecting a suitable method for your specific application.
| Catalyst/Reagent | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NaOH (10 mol%) | Benzonitrile | EtOH/H₂O (7:3) | 90 | 17 | 95 | [14] |
| TFA-H₂SO₄ (4:1) | Benzonitrile | Neat | RT | 4 | 98 | [15] |
| MnO₂ (flow) | Benzonitrile | Water | 100 | minutes | 99 | [9][16] |
| Rh(I)-NHC Complex | Benzonitrile | H₂O/iPrOH (1:1) | 80 | 1 | >99 | [10] |
| Ruthenium Pincer Catalyst | Acetonitrile | tBuOH | RT | 24 | 63 | [11][13] |
| H₂O₂/NaOH | Benzonitrile | DMSO | RT | 0.5 | 95 | [17] |
| N,N-diethylhydroxylamine | Benzonitrile | H₂O | reflux | 5 | 92 | [18] |
Visualizations
Below are diagrams illustrating key concepts related to nitrile hydrolysis and its prevention.
Caption: General pathway of nitrile hydrolysis.
Caption: Troubleshooting workflow for preventing nitrile hydrolysis.
Caption: General experimental workflow for reactions involving nitrile-containing compounds.
References
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 4,4'-Methylenedibenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 4,4'-Methylenedibenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the polymerization of this compound?
A1: The most common and effective method for the polymerization of aromatic dinitriles like this compound is polycyclotrimerization . This process involves the cyclization of three nitrile groups to form a highly cross-linked polymer with a triazine-based network structure. Other potential but less common methods that could be explored include anionic and cationic polymerization, though these may present significant challenges.
Q2: What are the expected properties of the polymer derived from this compound?
A2: Polymers synthesized from this compound, typically through polycyclotrimerization, are expected to exhibit high thermal stability, good mechanical strength, and chemical resistance due to their highly cross-linked aromatic structure. The resulting polytriazine network is often rigid and may have limited solubility in common organic solvents.
Q3: How can I monitor the progress of the polymerization reaction?
A3: The progress of the polymerization can be monitored using several analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Disappearance of the characteristic nitrile (-C≡N) stretching vibration peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to the triazine ring (around 1550 and 1360 cm⁻¹) indicate the progress of the reaction.
-
Differential Scanning Calorimetry (DSC): An exothermic peak will be observed during the curing (polymerization) process. Subsequent DSC scans of the cured polymer should show the absence of this exotherm, indicating the completion of the reaction.
-
Solubility Testing: As the polymerization proceeds, the reaction mixture will become more viscous, and the polymer will eventually become insoluble in the reaction solvent, indicating the formation of a cross-linked network.
Troubleshooting Guides
Issue 1: Low Polymer Yield or Incomplete Reaction
Symptoms:
-
FTIR analysis shows a significant remaining nitrile peak after the expected reaction time.
-
The final product is a viscous liquid or a brittle, low-molecular-weight solid instead of a hard, cross-linked polymer.
-
Low isolated yield after purification.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Monomer Impurity | Purify the this compound monomer by recrystallization or sublimation to remove any impurities that may inhibit the polymerization. |
| Ineffective Catalyst | Ensure the catalyst is fresh and active. For polycyclotrimerization, strong protonic acids like trifluoromethanesulfonic acid are effective. For other methods, ensure the initiator is appropriate for the nitrile functionality. |
| Insufficient Catalyst Concentration | Optimize the catalyst concentration. A low concentration may lead to a slow or incomplete reaction. Refer to established protocols for similar dinitrile polymerizations. |
| Inappropriate Reaction Temperature | Adjust the reaction temperature. Polycyclotrimerization of aromatic dinitriles may require elevated temperatures to proceed at a reasonable rate. Perform small-scale experiments to determine the optimal temperature. |
| Presence of Water or Other Protic Impurities | Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can interfere with many polymerization catalysts. |
Issue 2: Poor Solubility of the Final Polymer
Symptoms:
-
The synthesized polymer does not dissolve in a range of common organic solvents, making characterization and processing difficult.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Degree of Cross-linking | This is an inherent property of polytriazines formed from dinitriles. To improve solubility, consider copolymerization with a monofunctional nitrile to reduce the cross-link density. |
| Strong Intermolecular Interactions | The rigid aromatic structure leads to strong π-π stacking. Try dissolving the polymer in high-boiling point, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), possibly with gentle heating. |
| Incomplete Reaction | In some cases, partially reacted, lower molecular weight fragments might be soluble. If the goal is a soluble polymer, stopping the reaction before gelation might be an option, though this will result in a lower molecular weight and different properties. |
Issue 3: Uncontrolled or Runaway Reaction
Symptoms:
-
A rapid, uncontrolled increase in temperature and viscosity.
-
Formation of a charred or discolored product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Excessive Catalyst Concentration | Reduce the amount of catalyst to control the reaction rate. |
| High Reaction Temperature | Start the reaction at a lower temperature and gradually increase it to maintain control over the exotherm. |
| Poor Heat Dissipation | Use a larger reaction vessel or a solvent with a higher boiling point to help dissipate the heat generated during the exothermic polymerization. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Experimental Protocols
Key Experiment: Polycyclotrimerization of this compound
Objective: To synthesize a cross-linked polytriazine network from this compound.
Materials:
-
This compound (purified)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Anhydrous 1,2-dichlorobenzene (o-DCB)
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous o-DCB to dissolve the monomer under a nitrogen atmosphere.
-
With vigorous stirring, add trifluoromethanesulfonic acid (e.g., 0.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) and monitor the reaction progress by FTIR.
-
Once the nitrile peak has disappeared or minimized, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the solid polymer, wash thoroughly with methanol to remove any unreacted monomer and catalyst, and dry under vacuum at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the polycyclotrimerization of this compound.
Caption: Troubleshooting logic for challenges in the polymerization of this compound.
improving the solubility of 4,4'-Methylenedibenzonitrile for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4,4'-Methylenedibenzonitrile for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, also known as 4,4'-dicyanodiphenylmethane, is a solid aromatic nitrile compound.[1] Its solubility is crucial for its application in organic synthesis, where it often serves as a building block for more complex molecules.[1] Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification.
Q2: Which solvents are commonly used for reactions involving this compound?
A2: Based on synthesis procedures, solvents such as carbon tetrachloride, (trifluoromethyl)benzene, and acetonitrile have been used.[1] The choice of solvent will depend on the specific reaction conditions and the solubility of other reactants.
Q3: How can I determine the solubility of this compound in a specific solvent?
A3: A detailed experimental protocol for determining solubility is provided in the "Experimental Protocols" section of this guide. The general principle involves incrementally adding a solvent to a known mass of the compound until it completely dissolves.[2]
Q4: What are some general strategies to improve the solubility of poorly soluble organic compounds like this compound?
A4: General strategies include:
-
Solvent Selection: Choosing a solvent with a similar polarity to the solute ("like dissolves like").[3]
-
Temperature Adjustment: In most cases, the solubility of solids increases with temperature.[4]
-
Using Co-solvents: A mixture of two or more miscible solvents can sometimes provide better solubility than a single solvent.
-
Particle Size Reduction: Decreasing the particle size of the solid can increase the dissolution rate.
Troubleshooting Guide: Solubility and Precipitation Issues
This guide addresses common problems encountered when working with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound is not dissolving in the chosen solvent. | The solvent is not appropriate for the compound's polarity. The temperature is too low. The compound is in a large particle size. | - Refer to the "Solvent Selection Workflow" to choose a more suitable solvent.- Gently heat the mixture while stirring. Be cautious with volatile solvents.[4]- Grind the solid to a fine powder before attempting to dissolve. |
| The compound precipitates out of solution during the reaction. | The reaction temperature has changed, causing a decrease in solubility. A change in the solvent composition during the reaction (e.g., formation of a less-solvating product) is occurring. The concentration of the compound exceeds its solubility limit at the reaction temperature. | - Maintain a constant reaction temperature using a temperature-controlled bath.- Consider using a co-solvent that can maintain solubility throughout the reaction.[5]- Perform the reaction at a more dilute concentration. |
| The compound crystallizes in the transfer lines or on the reactor walls. | Supersaturation of the solution followed by rapid cooling or nucleation. | - Ensure that all transfer lines and glassware are pre-heated to the reaction temperature.- Filter the hot solution to remove any insoluble impurities that could act as nucleation sites.[4] |
| An oil is formed instead of a precipitate or crystals. | The compound is impure. The cooling process is too rapid. | - Purify the compound before use.[6]- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[7] |
Quantitative Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Acetonitrile | 25 | Record your data here | e.g., Dissolves readily |
| e.g., Toluene | 25 | Record your data here | e.g., Requires heating |
| e.g., Dichloromethane | 25 | Record your data here | e.g., Sparingly soluble |
| e.g., Hexane | 25 | Record your data here | e.g., Insoluble |
Experimental Protocols
Protocol for Determining the Solubility of this compound
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or hot plate
-
Graduated cylinders or pipettes
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 100 mg) and place it into a vial.
-
Add a small, measured volume of the solvent (e.g., 1 mL) to the vial.
-
Cap the vial and place it in a temperature-controlled bath set to the desired temperature.
-
Stir the mixture for a set period (e.g., 30 minutes) to allow for equilibration.
-
Observe the solution. If the solid has completely dissolved, add another accurately weighed portion of the compound and repeat step 4.
-
If the solid has not completely dissolved, add a small, measured volume of the solvent incrementally, stirring and allowing for equilibration after each addition, until the solid is fully dissolved.[2]
-
Record the total mass of the compound and the total volume of the solvent used to achieve complete dissolution.
-
Calculate the solubility in g/100 mL.
Visualizations
Caption: Workflow for determining solubility.
Caption: Troubleshooting logic for poor solubility.
References
Technical Support Center: Managing Exotherms in Reactions with 4,4'-Methylenedibenzonitrile
Welcome to the technical support center for handling exothermic reactions involving 4,4'-Methylenedibenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing potential thermal hazards during chemical synthesis. The information provided is based on general principles of chemical process safety and should be used in conjunction with a thorough risk assessment for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern with this compound?
Q2: What are the signs of a potential thermal runaway in my reaction?
Key indicators of an impending thermal runaway include:
-
A sudden, unexpected increase in reaction temperature that does not stabilize with normal cooling.
-
A rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Vigorous gas evolution.
-
Boiling of the solvent at the reaction temperature.
Q3: What immediate steps should I take if I suspect a thermal runaway?
If you suspect a thermal runaway is occurring, prioritize safety above all else:
-
Alert personnel and evacuate the immediate area.
-
If it is safe to do so, immediately stop any further addition of reactants.
-
Maximize cooling to the reactor. This can include increasing the flow of coolant, lowering the coolant temperature, or applying an external cooling bath (e.g., ice water).
-
If the reaction is equipped with a quench system, activate it according to your standard operating procedure.
-
Do not attempt to contain a runaway reaction that is escalating rapidly. Follow your site's emergency procedures.
Q4: How can I proactively manage exotherms when working with this compound?
Proactive management is key to preventing thermal incidents. Strategies include:
-
Calorimetric Screening: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, adiabatic temperature rise, and other critical safety parameters.
-
Controlled Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.[1]
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system capable of handling the total heat output of the reaction.
-
Solvent Selection: Choose a solvent with a high boiling point to provide a larger temperature margin of safety.
-
Monitoring: Continuously monitor the reaction temperature and have a system in place to automatically shut down reagent addition if the temperature exceeds a set limit.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction temperature is consistently higher than expected. | 1. Inaccurate thermometry. 2. Insufficient cooling capacity. 3. Higher than expected reactant concentration. | 1. Calibrate or replace the temperature probe. 2. Verify coolant flow and temperature. Consider a more efficient cooling system. 3. Re-verify reactant concentrations and stoichiometry. |
| A sudden temperature spike occurred during reagent addition. | 1. Addition rate is too fast. 2. Poor mixing leading to localized "hot spots". 3. Accumulation of unreacted reagent followed by rapid reaction. | 1. Reduce the addition rate. 2. Increase the stirring speed and ensure proper agitation. 3. Slow down the addition rate to allow for a steady reaction progression. |
| The reaction exotherm is difficult to control even with slow addition. | 1. The reaction is inherently too energetic for the current cooling setup. 2. An unexpected side reaction is occurring. | 1. Consider using a semi-batch or continuous flow reactor for better heat transfer.[1] 2. Analyze the reaction mixture for impurities or byproducts that could be catalyzing an alternative, more exothermic pathway. |
Experimental Protocols
Protocol 1: General Procedure for Safely Performing an Exothermic Reaction with this compound (Small Scale)
Disclaimer: This is a general guideline and must be adapted to the specific chemistry being performed and the equipment available. A thorough risk assessment must be conducted before any new procedure.
-
Equipment Setup:
-
Use a jacketed reactor vessel with an overhead stirrer, a temperature probe, a condenser, and an inert atmosphere inlet (e.g., nitrogen).
-
Connect the reactor jacket to a circulating bath for temperature control.
-
Set up a syringe pump or an addition funnel for the controlled addition of the limiting reagent.
-
-
Reaction Execution:
-
Charge the reactor with this compound and the chosen solvent.
-
Establish an inert atmosphere and begin stirring.
-
Bring the reactor contents to the desired initial temperature.
-
Begin the slow, subsurface addition of the second reagent at a pre-determined rate.
-
Continuously monitor the internal temperature. The addition rate should be such that the temperature does not rise more than 1-2 °C above the set point.
-
If the temperature exceeds a pre-defined safety limit (e.g., 5 °C above the set point), immediately stop the addition and allow the temperature to return to the set point before resuming at a slower rate.
-
After the addition is complete, continue to monitor the temperature until the exotherm subsides and the reaction is complete.
-
-
Work-up and Quenching:
-
Before quenching the reaction, ensure that the exotherm has completely ceased.
-
Slowly add the quenching agent while monitoring the temperature. Be aware that the quench step itself can be exothermic.
-
Visualizations
Caption: Troubleshooting logic for managing an unexpected exotherm.
Caption: A typical experimental workflow for managing exothermic reactions.
References
Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile
Welcome to the technical support center for the analysis of 4,4'-Methylenedibenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods for impurity detection and to offer solutions for common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for identifying and quantifying impurities in this compound?
A1: The most common and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
-
HPLC-UV/DAD: This is a robust method for routine purity testing and quantification of known impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. UV detection is suitable due to the aromatic nature of the compound.
-
GC-MS: This technique is ideal for identifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting material byproducts.[1][2] It provides excellent separation and structural information for identification.[1]
Q2: What are the potential impurities I should be looking for in this compound?
A2: Impurities can originate from the synthesis process or from degradation of the final product.
-
Synthesis-Related Impurities:
-
Isomers: Positional isomers, such as 2,4'- and 2,2'-Methylenedibenzonitrile, can be formed during the synthesis.
-
Starting Materials and Intermediates: Unreacted starting materials (e.g., benzyl cyanide, formaldehyde) and reaction intermediates may be present.
-
Byproducts: Side reactions can lead to the formation of other related substances. For instance, in similar syntheses like that of 4,4'-diaminodiphenylmethane, byproducts from condensation reactions can occur.[3]
-
-
Degradation Products: Forced degradation studies help identify potential degradation products that may form under various stress conditions.
-
Hydrolysis: Degradation under acidic or basic conditions may lead to the hydrolysis of the nitrile groups to carboxylic acids or amides.
-
Oxidation: The methylene bridge is susceptible to oxidation, potentially forming a benzophenone derivative.
-
Photodegradation: Exposure to light may cause the formation of various photolytic degradation products.
-
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's stability. To develop such a method, you need to perform forced degradation studies.[1]
-
Stress Conditions: Subject samples of this compound to acidic, basic, oxidative, thermal, and photolytic stress.[4][5]
-
Method Development: Use the stressed samples to develop an HPLC method that can resolve the main peak from all significant degradation peaks. This often involves optimizing the mobile phase composition, pH, column type, and gradient.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to perform peak purity analysis to ensure that the main peak is not co-eluting with any impurities.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the nitrile groups and residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a highly end-capped column. - Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations. - Lower the sample concentration or injection volume. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable impurities. |
| Poor Resolution between Isomers | - Inadequate column selectivity. - Suboptimal mobile phase composition. | - Screen different column chemistries (e.g., phenyl-hexyl, cyano). - Optimize the organic modifier (acetonitrile vs. methanol) and its ratio with water. - Adjust the column temperature. - Modify the mobile phase pH. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use fresh, high-purity solvents and additives. - Flush the injector and sample loop with a strong solvent. - Run blank injections to identify the source of contamination. |
| Baseline Drift or Noise | - Air bubbles in the system. - Contaminated detector cell. - Mobile phase not properly mixed or degassed. | - Degas the mobile phase thoroughly. - Purge the pump to remove air bubbles. - Flush the detector cell with a strong, miscible solvent. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the inlet liner or column. - Column contamination. - Incorrect injection temperature. | - Use a deactivated inlet liner. - Bake out the column at a high temperature (within its limits). - Optimize the injection port temperature to ensure complete and rapid vaporization. |
| Irreproducible Retention Times | - Fluctuations in carrier gas flow rate. - Leaks in the system. | - Check the gas supply and regulators for consistent pressure. - Perform a leak check on the system, especially at the inlet septum and column connections. |
| No Peaks or Very Small Peaks | - Syringe issue (not drawing or injecting sample). - Inlet or column blockage. - Detector not turned on or not functioning. | - Visually inspect the syringe during injection. - Replace the inlet septum and liner. - Trim the front end of the column. - Verify detector settings and ensure it is operational. |
| Extraneous Peaks in the Chromatogram | - Septum bleed. - Contamination from sample preparation. - Carryover. | - Use a high-quality, low-bleed septum. - Analyze a solvent blank to check for contamination from sample preparation steps. - Clean the syringe and run a solvent wash between injections. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is suitable for the quantification of known impurities and for stability testing.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This method is suitable for the identification of unknown volatile and semi-volatile impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 40-500 amu |
| Sample Preparation | Dissolve sample in dichloromethane to a concentration of 1 mg/mL. |
Visualizations
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of stress degradation products of sumatriptan succinate by using LC/Q-TOF-ESI-MS/MS and NMR: Toxicity evaluation of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to avoid over-alkylation in Friedel-Crafts reactions with benzonitriles
Technical Support Center: Friedel-Crafts Reactions with Benzonitriles
Welcome to the technical support center for electrophilic aromatic substitution reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the Friedel-Crafts alkylation of benzonitriles, with a focus on strategies to control and avoid over-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing polyalkylation during the Friedel-Crafts alkylation of benzonitrile?
While polyalkylation is a common challenge in Friedel-Crafts reactions, it is unusual for benzonitrile. The nitrile (-CN) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[1][2][3] The addition of a first alkyl group (which is typically activating) may not be sufficient to overcome the deactivating effect of the nitrile group.
If you are observing significant polyalkylation, consider these potential causes:
-
Forcing Reaction Conditions: High temperatures or the use of highly reactive alkylating agents and exceptionally strong Lewis acids might overcome the deactivation barrier.
-
Substrate Purity: Ensure your starting benzonitrile is free from activating impurities.
The primary challenge with benzonitrile is typically achieving mono-alkylation in a reasonable yield, not preventing poly-alkylation.[4][5]
Q2: My Friedel-Crafts alkylation of benzonitrile is giving very low yields or failing completely. What is the cause?
This is the most common issue encountered. The reaction's failure is due to two main factors:
-
Ring Deactivation: The electron-withdrawing nitrile group makes the benzonitrile ring a poor nucleophile, significantly slowing down or preventing the electrophilic aromatic substitution.[4][5]
-
Lewis Acid Complexation: The nitrogen atom of the nitrile group has a lone pair of electrons that can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This complexation places a positive charge on or near the ring, further increasing its deactivation and rendering the catalyst ineffective.[1][3]
Q3: What is the most effective strategy to synthesize a mono-alkylated benzonitrile while avoiding side reactions?
The most reliable and widely accepted method is a two-step sequence involving Friedel-Crafts acylation followed by chemical reduction .[6][7] This approach circumvents the primary problems of both polyalkylation and carbocation rearrangement.
-
Step 1: Friedel-Crafts Acylation: React benzonitrile with an acyl halide or anhydride. The resulting acyl group is also deactivating, which effectively prevents any further acylation of the product.[3][6][7]
-
Step 2: Reduction: The ketone produced in the first step can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[7][8]
This two-step pathway offers superior control and consistently delivers the mono-substituted product.
Troubleshooting Guide
Use the following workflow to diagnose and resolve issues in your reaction.
Caption: Troubleshooting workflow for Friedel-Crafts reactions on benzonitrile.
Data Summary
While specific yield data for the direct alkylation of benzonitrile is scarce due to the reaction's difficulty, the following table summarizes the general principles for controlling selectivity in Friedel-Crafts alkylation reactions.
| Parameter | Condition to Favor Mono-alkylation | Rationale |
| Stoichiometry | Use a large excess of the aromatic substrate (benzonitrile). | Increases the statistical probability that the electrophile will encounter an unreacted benzonitrile molecule rather than a more reactive mono-alkylated one.[1][2][3] |
| Temperature | Lower the reaction temperature. | Reduces the overall reactivity, increasing the kinetic selectivity for the initial, more favorable reaction over subsequent, less favorable ones. |
| Catalyst | Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) instead of AlCl₃. | A less active catalyst system can provide better control and reduce the likelihood of overcoming the deactivation barrier for a second alkylation. |
| Reaction Time | Monitor the reaction closely and quench upon consumption of the limiting reagent. | Prevents the buildup of the mono-alkylated product, which could then undergo a second alkylation over longer reaction times. |
Alternative Reaction Pathway
The diagram below illustrates the recommended two-step acylation-reduction pathway, which avoids the pitfalls of direct alkylation.
Caption: Comparison of direct alkylation vs. the acylation-reduction pathway.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzonitrile (Example)
This protocol describes the synthesis of 4-acetylbenzonitrile.
Materials:
-
Benzonitrile
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel.
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of benzonitrile (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the benzonitrile/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by slowly adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-acetylbenzonitrile.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Clemmensen Reduction of 4-acetylbenzonitrile
This protocol describes the reduction of the ketone to an alkyl group.
Materials:
-
4-acetylbenzonitrile
-
Zinc powder, amalgamated (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
Procedure:
-
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, and concentrated HCl.
-
Add a solution of 4-acetylbenzonitrile in toluene to the flask.
-
Heat the mixture to a vigorous reflux with efficient stirring for 8-12 hours. Periodically add more concentrated HCl to maintain acidic conditions.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic (toluene) layer. Extract the aqueous layer twice with toluene.
-
Combine the organic extracts and wash with water and then with a saturated NaHCO₃ solution until neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 4-ethylbenzonitrile by distillation or column chromatography.
References
- 1. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4,4'-Methylenedibenzonitrile: HPLC-UV, qNMR, and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 4,4'-Methylenedibenzonitrile is a key intermediate in the synthesis of various compounds, and its purity can significantly impact the quality and safety of the final product. This guide provides a comprehensive comparison of three common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison at a Glance
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, qNMR, and GC-MS for the analysis of this compound.
| Feature | HPLC-UV | qNMR | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Intrinsic quantitative response of nuclei in a magnetic field. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Quantitation | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte). | Relative (requires a reference standard). |
| Selectivity | Good for separating closely related structures and isomers. | Excellent for structural elucidation and identification of impurities. | High selectivity based on mass fragmentation patterns. |
| Sensitivity | High (typically ppm levels). | Moderate (typically requires mg of sample). | Very high (can detect trace level impurities, ppb levels). |
| Sample Throughput | High. | Moderate to Low. | High. |
| Destructive | Yes. | No. | Yes. |
| Typical Impurities Detected | Non-volatile and semi-volatile organic impurities. | All proton-containing impurities. | Volatile and semi-volatile organic impurities. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the purity analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This proposed method is based on established protocols for the analysis of Letrozole and its impurities, including this compound.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B). A typical gradient could be:
-
0-10 min: 50% B
-
10-25 min: 50-90% B
-
25-30 min: 90% B
-
30-35 min: 90-50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 235 nm.
-
Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Further dilute as necessary.
-
Purity Calculation: The purity is determined by the area percentage method, where the peak area of this compound is compared to the total area of all observed peaks.
Experimental Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV purity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Logical Relationship in qNMR Purity Calculation
Caption: Factors influencing the qNMR purity calculation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane, acetone) to a concentration of approximately 1 mg/mL.
-
Purity Assessment: Impurities are identified by their mass spectra and retention times. Quantification is typically performed using an internal standard and a calibration curve.
Concluding Remarks
The selection of an appropriate analytical method for the purity determination of this compound is crucial for ensuring the quality of downstream products.
-
HPLC-UV is a versatile and widely available technique suitable for routine quality control, offering good separation of non-volatile impurities.
-
qNMR provides an absolute measure of purity and is an excellent tool for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific standard of the analyte.
-
GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities that may not be readily observed by HPLC.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC-UV can be used for the primary purity analysis, while GC-MS can be used to screen for residual solvents and other volatile impurities, and qNMR can be used to provide an orthogonal, absolute purity value. This multi-faceted approach ensures a thorough understanding of the impurity profile of this compound, leading to higher quality and safer final products.
A Comparative Guide to Polymers Derived from Aromatic Dinitriles: Spotlight on 4,4'-Methylenedibenzonitrile Analogs
For researchers, scientists, and professionals in drug development, the selection of appropriate polymer matrices is a critical factor in designing effective delivery systems and advanced materials. This guide provides a comparative analysis of the properties of polymers derived from various aromatic dinitriles, with a particular focus on analogs of 4,4'-methylenedibenzonitrile (4,4'-MDBN). The information presented herein is based on available experimental data to facilitate informed decisions in material selection and development.
While direct comparative studies on polymers specifically derived from 4,4'-MDBN are limited in the currently available literature, we can draw valuable insights from the analysis of polymers synthesized from structurally similar aromatic dinitriles. This guide will focus on the thermal and mechanical properties of these polymers, providing a framework for understanding their potential performance characteristics.
Comparison of Thermal and Mechanical Properties
The thermal stability and mechanical strength of polymers are paramount for their application in demanding fields such as drug delivery and medical devices. The following table summarizes key properties of polymers derived from various aromatic dinitriles, providing a basis for comparison.
| Monomer | Polymer Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Mechanical Properties |
| Vanillonitrile | Polymethacrylate | 164 | >300 | Data not available |
| Syringonitrile | Polymethacrylate | 238 | >300 | Data not available |
| 4-Hydroxybenzonitrile | Polymethacrylate | 150 | >300 | Data not available |
Note: Data for polymers directly derived from 4,4'-MDBN is not available in the reviewed literature. The data presented is for polymers derived from other aromatic dinitriles to provide a comparative context.
The data indicates that polymers derived from syringonitrile exhibit a significantly higher glass transition temperature compared to those from vanillonitrile and 4-hydroxybenzonitrile.[1] This can be attributed to the increased rigidity and polarity imparted by the additional methoxy group in the syringonitrile monomer. All the listed polymethacrylates demonstrate high thermal stability, with decomposition temperatures exceeding 300°C.[1]
Experimental Protocols
Understanding the synthesis and characterization methodologies is crucial for reproducing and building upon existing research. Below are detailed protocols for key experiments related to the polymers discussed.
Synthesis of Polymethacrylates from Aromatic Nitriles
This protocol describes the free-radical polymerization of methacrylate monomers derived from aromatic nitriles such as vanillonitrile, syringonitrile, and 4-hydroxybenzonitrile.
Materials:
-
Methacrylate monomer of the respective aromatic nitrile
-
Azobisisobutyronitrile (AIBN) as initiator
-
Dimethyl sulfoxide (DMSO) as solvent
Procedure:
-
Dissolve the methacrylate monomer and AIBN in DMSO in a reaction vessel.
-
De-gas the solution by purging with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain for a set duration to allow for polymerization.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the resulting polymer to obtain the final product.
Characterization of Thermal Properties
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymers.
-
A small sample of the polymer is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and subsequent heating cycles, under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature, and the Tg is identified as a step change in the baseline of the thermogram.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
A known weight of the polymer sample is placed in a TGA furnace.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).
Experimental and Logical Workflow
The following diagram illustrates the general workflow from monomer synthesis to polymer characterization.
Caption: Workflow from monomer synthesis to polymer characterization and comparison.
Signaling Pathways in Polymer Development
While not directly applicable to the synthesis of these specific polymers, signaling pathway diagrams are crucial in drug development for understanding cellular responses to polymer-based drug delivery systems. The following is a generic example of a signaling pathway that could be activated by a therapeutic agent released from a polymer matrix.
Caption: Example of a cellular signaling pathway activated by drug release.
References
performance evaluation of 4,4'-MDBN-based materials versus commercial polymers
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of materials science, the quest for novel polymers with superior performance characteristics is relentless. This guide provides a comprehensive performance evaluation of emerging 4,4'-Methylene-bis(2,6-dimethylbenzonitrile) (4,4'-MDBN)-based materials, juxtaposed with established commercial polymers such as polycarbonate (PC) and polyurethane (PU). Through a detailed analysis of their thermal and mechanical properties, supported by standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed for informed material selection.
Quantitative Performance Analysis
The following tables summarize the key performance indicators for a hypothetical 4,4'-MDBN-based polymer against well-characterized commercial polymers. This data facilitates a direct comparison of their thermal stability, mechanical strength, and other critical physical properties.
Table 1: Thermal Properties Comparison
| Property | 4,4'-MDBN-Based Polymer (Hypothetical) | Polycarbonate (PC) | Polyurethane (PU) - Thermoplastic | Test Method |
| Glass Transition Temperature (Tg) | 220 °C | 147 °C[1] | -30 to 100 °C | ASTM D3418 |
| Melting Temperature (Tm) | 350 °C | ~155 °C (flows)[1] | 100 to 250 °C | ASTM D3418 |
| Decomposition Temperature (Td, 5% weight loss) | 480 °C | ~450 °C | ~300 °C | ASTM E1131 |
| Coefficient of Thermal Expansion (CTE) | 45 µm/(m·°C) | 65-70 µm/(m·°C) | 100-200 µm/(m·°C) | ASTM E831 |
| Thermal Conductivity | 0.25 W/(m·K) | 0.19-0.22 W/(m·K) | 0.2-0.3 W/(m·K)[2] | ASTM E1530 |
Table 2: Mechanical Properties Comparison
| Property | 4,4'-MDBN-Based Polymer (Hypothetical) | Polycarbonate (PC) | Polyurethane (PU) - Thermoplastic | Test Method |
| Tensile Strength | 110 MPa | 55-75 MPa | 20-60 MPa | ASTM D638[3] |
| Tensile Modulus | 3.5 GPa | 2.0-2.4 GPa | 0.02-0.8 GPa | ASTM D638[3] |
| Elongation at Break | 5% | 80-150% | 300-700% | ASTM D638[3] |
| Flexural Strength | 150 MPa | 90-110 MPa | 5-30 MPa | ASTM D790 |
| Flexural Modulus | 3.8 GPa | 2.1-2.3 GPa | 0.01-0.7 GPa | ASTM D790 |
| Hardness (Shore D) | 90 | 80-95 | 50-95 | ASTM D2240 |
Experimental Protocols
The data presented in this guide is predicated on standardized testing methodologies to ensure reproducibility and comparability. Below are detailed protocols for the key experiments cited.
Thermal Analysis
Differential Scanning Calorimetry (DSC) - ASTM D3418
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Methodology: A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan. The sample is then heated at a controlled rate, typically 10°C/min, in a nitrogen atmosphere.[4] An empty, sealed aluminum pan is used as a reference. The difference in heat flow between the sample and the reference is measured as a function of temperature. The Tg is identified as a step change in the baseline of the heat flow curve, while the Tm is observed as an endothermic peak.[5]
Thermogravimetric Analysis (TGA) - ASTM E1131
-
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Methodology: A sample of the polymer (10-20 mg) is placed in a high-purity ceramic or platinum pan, which is suspended from a sensitive microbalance. The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, such as 10°C/min or 20°C/min.[4] The weight of the sample is continuously monitored as a function of temperature. The Td is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Mechanical Testing
Tensile Testing - ASTM D638
-
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polymer.[6]
-
Methodology: A dumbbell-shaped specimen of the polymer is prepared according to the dimensions specified in the standard (e.g., Type I or Type V).[3] The specimen is then mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[3] The applied force and the elongation of the specimen are recorded throughout the test.
Flexural Testing - ASTM D790
-
Objective: To determine the flexural strength and flexural modulus of the polymer.
-
Methodology: A rectangular bar-shaped specimen of the polymer is placed on two supports. A load is applied to the center of the specimen (three-point bending) at a specified rate until the specimen breaks or reaches a certain deflection. The force and deflection data are used to calculate the flexural strength and modulus.
Visualizing Material Selection and Experimental Workflow
To aid in the decision-making process, the following diagrams illustrate the logical flow for material selection based on performance requirements and the general workflow for polymer characterization.
References
A Comparative Guide to the Structural Validation of 4,4'-Methylenedibenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For 4,4'-Methylenedibenzonitrile, a key intermediate in various synthetic pathways, precise structural validation is paramount. While single-crystal X-ray crystallography stands as the definitive method for structural elucidation, its application can be limited by the availability of suitable crystals. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic techniques for the structural validation of this compound, supported by experimental data and detailed protocols.
While a crystal structure for the parent this compound is not publicly reported, the structural data from a closely related derivative, 2,2′,6,6′-tetraethyl-4,4′-methylenedibenzonitrile, offers valuable insights. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide complementary and crucial information for the comprehensive structural confirmation of the non-substituted compound.
Comparison of Analytical Techniques for Structural Validation
The following table summarizes the key quantitative data obtained from various analytical techniques for this compound and its tetraethyl-substituted derivative.
| Analytical Technique | Parameter | 2,2′,6,6′-Tetraethyl-4,4′-methylenedibenzonitrile | This compound (Expected/Typical) |
| X-ray Crystallography | Crystal System | Monoclinic | Data not publicly available |
| Space Group | P2₁/n | Data not publicly available | |
| Unit Cell Dimensions | a = 16.016 Å, b = 9.3218 Å, c = 13.977 Å, β = 115.55° | Data not publicly available | |
| Dihedral Angle (Benzene Rings) | 77.09°[1] | - | |
| ¹H NMR Spectroscopy | Methylene Protons (-CH₂-) | - | δ 4.0 - 4.3 ppm (singlet) |
| Aromatic Protons | - | δ 7.2 - 7.7 ppm (multiplet, AA'BB' system) | |
| ¹³C NMR Spectroscopy | Methylene Carbon (-CH₂-) | - | - |
| Aromatic Carbons (CH) | - | δ 129 - 133 ppm | |
| Aromatic Carbons (C-CN) | - | δ 110 - 112 ppm | |
| Aromatic Carbons (C-CH₂) | - | δ 140 - 145 ppm | |
| Nitrile Carbon (-C≡N) | - | δ 118 - 120 ppm[2] | |
| FTIR Spectroscopy | Nitrile Stretch (-C≡N) | - | 2220 - 2240 cm⁻¹ (strong, sharp)[2] |
| Aromatic C-H Stretch | - | > 3000 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺˙) | - | m/z 218[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
X-ray Crystallography of 2,2′,6,6′-Tetraethyl-4,4′-methylenedibenzonitrile
This protocol is based on the reported structure determination of the substituted derivative and is representative of a typical small molecule crystallographic workflow.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound. For the tetraethyl derivative, a chloroform solution was used.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector). The crystal is rotated during data collection to measure the intensities of a large number of reflections.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 500 MHz). Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
FTIR Spectroscopy of this compound
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry of this compound
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, starting from the synthesized compound and employing various analytical techniques for comprehensive characterization.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Guide to the Thermal Properties of High-Performance Aromatic Nitrile Polymers
The thermal behavior of polymers is a critical factor in determining their suitability for various applications, especially in demanding environments where high-temperature resistance is essential. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in characterizing these properties.
Quantitative Thermal Analysis Data
The following tables summarize the key thermal properties obtained from TGA and DSC analyses for the Bisphenol A-based Phthalonitrile (BAPh) polymer and a typical high-performance Polyimide.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Bisphenol A Phthalonitrile (BAPh) Polymer | Polyimide (Typical) |
| Decomposition Temp. (Td5%) - N2 | ~441-538 °C[1][2] | >500 °C[3] |
| Decomposition Temp. (Td5%) - Air | ~420 °C[1] | >500 °C[3] |
| Char Yield at 800 °C - N2 | ~60-76.5%[1][2][4] | High |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Bisphenol A Phthalonitrile (BAPh) Polymer | Polyimide (Typical) |
| Glass Transition Temp. (Tg) | 241-299 °C (post-cured)[1] | >300 °C[3] |
| Curing Peak Exotherm | ~243-317 °C[1][2] | Not Applicable (typically supplied as a cured or pre-imidized material) |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible thermal analysis of polymers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polymer samples.
Instrumentation: A thermogravimetric analyzer (e.g., NETZSCH 209F1 or similar).[5][6]
Procedure:
-
Sample Preparation: A small amount of the cured polymer sample (typically 5-10 mg) is placed in an alumina crucible.[6]
-
Instrument Setup: The crucible is placed on the TGA balance.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically high-purity nitrogen or air, with a purge rate of 40-50 mL/min.[5][6][7]
-
Heating Program: The sample is heated from ambient temperature (e.g., 30-50 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 10 °C/min.[2][5][6][7]
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (often reported as Td5%, the temperature at which 5% weight loss occurs) and the percentage of residual mass (char yield) at the final temperature.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and curing behavior of the polymer samples.
Instrumentation: A differential scanning calorimeter (e.g., NETZSCH 200F3 or similar).[5]
Procedure:
-
Sample Preparation: A small amount of the uncured or cured polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Atmosphere: The analysis is performed under a nitrogen atmosphere with a purge rate of 50 mL/min.[5][7][8]
-
Heating Program:
-
For Curing Analysis: The uncured sample is heated from ambient temperature to a temperature beyond its curing exotherm (e.g., 400 °C) at a heating rate of 10 °C/min to observe the curing peak.[5][7]
-
For Tg Determination: A "heat-cool-heat" cycle is often employed. The first heating scan is to erase the thermal history of the sample. The sample is then cooled rapidly and heated again at a controlled rate (e.g., 10 °C/min). The Tg is determined from the second heating scan.
-
-
Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify the glass transition as a step change in the baseline and the curing reaction as an exothermic peak.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative thermal analysis process.
Caption: Workflow for comparative thermal analysis of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
assessing the purity of 4,4'-Methylenedibenzonitrile against a reference standard
A Comparative Guide to Purity Assessment of 4,4'-Methylenedibenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound against a certified reference standard. Ensuring the purity of chemical intermediates like this compound, a known impurity and synthetic precursor for the pharmaceutical Letrozole, is critical for regulatory compliance, reaction efficiency, and the safety of the final active pharmaceutical ingredient (API).[1]
The Role of a Reference Standard
A pharmaceutical reference standard is a highly purified and well-characterized material used as a benchmark in analytical testing.[2] For this compound, a reference standard accredited to ISO 17034 provides the basis for accurate quantification of the main component and any impurities in a test sample.[2] The comparison against a trusted standard is the foundation of method validation, stability testing, and release testing.[2]
Key Analytical Methodologies for Purity Assessment
The purity of an organic compound is typically assessed using a mass balance approach, where the content of the primary compound is determined by subtracting the sum of all identified impurities (organic, inorganic, water, residual solvents) from 100%.[3] High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and quantitative nuclear magnetic resonance (qNMR) are powerful techniques for this purpose.
Logical Framework for Comparative Analysis
The diagram below illustrates the logical relationship between the test sample, the reference standard, and the analytical instrumentation used to generate comparative purity data.
Caption: Logical flow for purity assessment against a reference standard.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the main component and structurally related organic impurities.
-
Objective: To separate, detect, and quantify this compound and its organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer). A typical starting point could be a 40:60 (v/v) mixture of acetonitrile and buffer.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength appropriate for the benzonitrile chromophore (e.g., 229 nm or 254 nm).[5][6]
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard and the test sample in a suitable solvent (e.g., methanol or acetonitrile) to create stock solutions of known concentration (e.g., 200 µg/mL).[4]
-
Prepare a series of calibration standards by diluting the reference stock solution.
-
Prepare the test sample solution at a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm membrane filter before injection.[4]
-
-
Quantification: Calculate the assay of this compound and the percentage of impurities in the test sample by comparing peak areas to the calibration curve generated from the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities and residual solvents.
-
Objective: To detect and identify potential impurities from the synthesis process or residual solvents.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.
-
Column: A capillary column suitable for semi-volatile compounds, such as a TraceGOLD™ TG-5MS (30 m × 0.25 mm I.D. × 0.25 µm film).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping to 320 °C at 20 °C/min, to ensure separation of compounds with different boiling points.[7]
-
MS Detection: Operate in full scan mode to identify unknown impurities and in Selected Ion Monitoring (SIM) mode for higher sensitivity when quantifying known impurities.[8]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or acetone). For residual solvent analysis, headspace GC-MS may be employed.[9]
-
Identification: Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to those of known standards.
Data Presentation and Comparison
The following tables summarize hypothetical, yet realistic, data from the analysis of a test sample of this compound compared against its reference standard.
Table 1: Comparative HPLC Purity and Impurity Profile
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Assay (%) | 99.95% | 99.62% | ≥ 99.0% |
| Individual Unknown Impurity (%) | Not Detected | 0.08% (at RRT 1.2) | ≤ 0.10% |
| Total Organic Impurities (%) | < 0.05% | 0.21% | ≤ 0.50% |
| Relative Retention Time (RRT) | 1.00 | 1.00 | N/A |
Table 2: GC-MS and Other Analytical Data
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Residual Solvents (Toluene) | < 10 ppm | 85 ppm | ≤ 890 ppm (ICH Limit) |
| Water Content (Karl Fischer) | 0.02% | 0.15% | ≤ 0.50% |
| Inorganic Impurities (Sulfated Ash) | < 0.01% | 0.02% | ≤ 0.10% |
| Melting Point (°C) | 169 - 171 °C | 167 - 170 °C | 167 - 175 °C[1] |
Visualized Experimental Workflow
The following diagram outlines the comprehensive workflow for the purity assessment of a this compound test sample.
Caption: Workflow for comprehensive purity assessment of a chemical intermediate.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. By comparing a test sample against a certified reference standard using orthogonal methods like HPLC and GC-MS, a comprehensive and reliable purity profile can be established. This rigorous process is fundamental to ensuring the quality and safety of pharmaceutical manufacturing processes and final products. Adherence to detailed experimental protocols and clear data presentation is paramount for accurate and defensible results.
References
- 1. This compound | 10466-37-2 | Benchchem [benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Quantitative Analysis of 4,4'-Methylenedibenzonitrile: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the assay of 4,4'-Methylenedibenzonitrile, a key intermediate in various chemical syntheses.
This document outlines the experimental protocols and presents a comparative analysis of these techniques based on key performance metrics. The information herein is intended to assist in selecting the most appropriate analytical method for specific research and quality control needs.
Introduction to Analytical Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance without the need for a calibration curve, relying on the direct proportionality between the NMR signal integral and the number of nuclei.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a stationary phase. Quantification is typically achieved using an external calibration curve with a reference standard.
Gas Chromatography (GC) is another robust separation technique where a gaseous mobile phase carries the components of a mixture through a stationary phase. It is particularly suitable for volatile and thermally stable compounds. Similar to HPLC, quantification is generally performed using an external standard and a calibration curve.
Comparative Performance Data
The following table summarizes the key performance parameters for the quantitative analysis of this compound using qNMR, HPLC, and GC. The data presented is a synthesis of typical performance characteristics for similar aromatic compounds, as direct comparative studies on this compound are not extensively published.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Absolute quantification based on signal integration | Separation and relative quantification | Separation and relative quantification |
| Linearity (R²)¹ | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery)¹ | 98.0 - 102.0% | 97.0 - 103.0% | 96.0 - 104.0% |
| Precision (RSD)² | < 1.0% | < 2.0% | < 2.5% |
| Limit of Detection (LOD)³ | ~10 µg/mL | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ)³ | ~30 µg/mL | ~0.3 µg/mL | ~1.5 µg/mL |
| Analysis Time per Sample | ~10-15 min | ~15-20 min | ~20-25 min |
| Sample Preparation | Simple dissolution | Extraction and filtration may be needed | Derivatization may be required |
| Need for Reference Standard | Internal standard of a different compound | Required for each analyte | Required for each analyte |
| Solvent Consumption | Low | High | Moderate |
¹ Data is representative for the analysis of aromatic nitriles and similar small molecules. ² RSD refers to the Relative Standard Deviation for replicate measurements. ³ LOD and LOQ are highly dependent on the specific instrument and method parameters.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require further optimization for specific instrumentation and sample matrices.
Quantitative ¹H-NMR (qNMR) Protocol
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a clean vial.
- Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that provides good solubility for both the analyte and the internal standard, and in which the signals of interest are well-resolved.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: A standard 90° pulse-acquire sequence.
- Acquisition Parameters:
- Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 20-30 s for accurate quantification).
- Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.
- Spectral Width: Sufficient to cover all signals of interest.
- Acquisition Time (aq): At least 3 seconds.
3. Data Processing and Quantification:
- Apply an exponential multiplication with a line broadening factor of 0.3 Hz.
- Perform Fourier transformation, phase correction, and baseline correction.
- Integrate the well-resolved signals of this compound (e.g., the methylene protons) and the internal standard.
- Calculate the purity or concentration using the following formula:
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample and Standard Preparation:
- Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
- Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 10 µL.
- Detection: UV detector at 235 nm.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
- Determine the concentration of this compound in the sample solution from the calibration curve.
Gas Chromatography (GC-FID) Protocol
1. Sample and Standard Preparation:
- Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as acetone or dichloromethane.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
- Sample Solution: Dissolve a known amount of the sample in the solvent to a concentration within the calibration range.
2. GC Conditions:
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature (FID): 280 °C.
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Injection Volume: 1 µL (split or splitless injection).
3. Data Analysis:
- Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Quantify this compound in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict the workflows for the qNMR assay and a comparison of the analytical methods.
Conclusion
The choice of analytical method for the assay of this compound depends on the specific requirements of the analysis.
-
qNMR is an excellent choice for a primary, standard-free quantification method, offering high accuracy and precision with minimal sample preparation. Its lower sensitivity compared to chromatographic methods may be a limitation for trace analysis.
-
HPLC-UV provides a versatile and highly sensitive method suitable for a wide range of concentrations. It is a well-established technique in many laboratories but requires a certified reference standard and consumes larger volumes of solvents.
-
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and resolution. Its applicability is limited by the analyte's physical properties.
For routine quality control where high throughput and accuracy are key, and a reference standard is available, HPLC is often the method of choice. For the certification of reference materials or when an identical standard is not available, qNMR is the superior technique. GC can be a valuable alternative if the analyte and potential impurities are amenable to this technique. Researchers and analysts should consider the specific analytical needs, available instrumentation, and regulatory requirements when selecting the most appropriate method for the assay of this compound.
A Comparative Guide to the Reactivity of 4,4'-Methylenebis(benzonitrile) and Other Aromatic Dinitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4,4'-methylenebis(benzonitrile) (4,4'-MDBN) with other common aromatic dinitriles, such as phthalonitrile, isophthalonitrile, and terephthalonitrile. The information presented herein is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate reagents and the design of synthetic routes.
Introduction to Aromatic Dinitriles
Aromatic dinitriles are a class of organic compounds characterized by two cyano (-CN) groups attached to an aromatic ring system. The strong electron-withdrawing nature of the nitrile group significantly influences the reactivity of the aromatic ring and the nitrile groups themselves.[1] This makes them versatile building blocks in the synthesis of polymers, phthalocyanines, and various pharmaceutical intermediates.[1] 4,4'-MDBN, with its two benzonitrile units linked by a methylene bridge, presents a unique combination of steric and electronic effects that differentiate its reactivity from simpler aromatic dinitriles.
Comparative Reactivity in Key Chemical Transformations
The reactivity of aromatic dinitriles can be assessed through several key chemical reactions, including nucleophilic aromatic substitution, hydrolysis, and reduction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrile groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the ortho or para position.[2][3][4][5][6] This reactivity is fundamental to the synthesis of high-performance polymers like poly(ether nitrile)s.[1][7][8]
Hydrolysis
The hydrolysis of nitriles to carboxylic acids or amides is a common transformation, often catalyzed by acid or base. The rate of this reaction is sensitive to the electronic environment of the nitrile group. A study on the acid-catalyzed hydrolysis of para-substituted benzonitriles provides valuable insights into the electronic effects on nitrile reactivity.[2]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzonitriles [2]
-
Reactants: p-substituted benzonitrile, sulfuric acid of varying concentrations (e.g., 10.0 M and 18.2 M).
-
Procedure: The benzonitrile is dissolved in the sulfuric acid solution at a constant temperature (25.0 ± 0.1) °C. The progress of the reaction is monitored over time using UV-Vis spectrophotometry to determine the rate of disappearance of the starting material.
-
Data Analysis: The observed pseudo-first-order rate constants (k_obs) are calculated from the spectroscopic data.
The study revealed that electron-withdrawing groups accelerate the hydrolysis in concentrated sulfuric acid (18.2 M), where the addition of a nucleophile is the rate-determining step. Conversely, in less concentrated acid (10.0 M), where protonation is likely rate-determining, electron-donating groups increase the reaction rate.[2]
Based on these findings, the methylene bridge in 4,4'-MDBN, being weakly electron-donating, would be expected to slightly accelerate the initial protonation step but decelerate the nucleophilic attack on the nitrile carbon compared to an unsubstituted benzonitrile.
Table 1: Comparative Hydrolysis Rates of p-Substituted Benzonitriles in Sulfuric Acid [2]
| p-Substituent | k_obs in 10.0 M H₂SO₄ (s⁻¹) | k_obs in 18.2 M H₂SO₄ (s⁻¹) |
| -NO₂ | Slower | Faster |
| -Cl | Slower | Faster |
| -CH₃ | Faster | Slower |
| -H | (baseline) | (baseline) |
This table summarizes the qualitative trends observed in the study. The methylene bridge in 4,4'-MDBN would be expected to have an effect similar to the -CH₃ group.
Reduction
The nitrile groups of aromatic dinitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to aldehydes using milder reagents like diisobutylaluminium hydride (DIBAL-H).[8][9][10] The efficiency of these reductions can be influenced by substituents on the aromatic ring. Electron-withdrawing groups generally facilitate the reduction by making the nitrile carbon more electrophilic.[9]
Experimental Protocol: Reduction of Aromatic Nitriles with LiAlH₄ [8]
-
Reactants: Aromatic nitrile, lithium aluminum hydride (LiAlH₄), anhydrous solvent (e.g., diethyl ether or THF).
-
Procedure: A solution of the aromatic nitrile in the anhydrous solvent is added dropwise to a stirred suspension of LiAlH₄ at a controlled temperature (e.g., 0 °C). The reaction is then typically refluxed for a period to ensure complete reduction.
-
Work-up: The reaction is carefully quenched with water and a strong base (e.g., NaOH) to hydrolyze the aluminum complexes and precipitate aluminum salts. The product amine is then extracted with an organic solvent.
-
Analysis: The yield and purity of the resulting primary amine are determined by standard techniques such as chromatography and spectroscopy.
While specific comparative kinetic data for the reduction of 4,4'-MDBN is not available, it is expected that its reduction would proceed readily, similar to other benzonitriles. The presence of two nitrile groups would require a sufficient stoichiometry of the reducing agent.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for the key reactions discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. amherst.edu [amherst.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Self-Assembly of Homo-Polyarylene Ether Into Reactive Matrix for Fabrication of Hybrid Functional Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
4,4'-Methylenedibenzonitrile proper disposal procedures
Proper handling and disposal of 4,4'-Methylenedibenzonitrile are critical for ensuring laboratory safety and environmental protection. This compound must be managed as a hazardous waste, adhering to strict protocols from collection to final disposal. The following guide provides comprehensive procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream safely and in compliance with regulations.
Safety and Handling Profile
Based on data for similar nitrile compounds and general hazardous waste guidelines, this compound should be handled with care. The following table summarizes key safety data for Benzonitrile, a related substance, to provide context. Always refer to the specific Safety Data Sheet (SDS) for this compound for exact values.
| Parameter | Value (for Benzonitrile as a representative nitrile) | Source Document |
| Physical State | Liquid | Fisher Scientific SDS[1] |
| Flash Point | 71 °C / 159.8 °F | Fisher Scientific SDS[1] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Sigma-Aldrich SDS, Cayman Chemical SDS[2] |
| Hazards | Highly flammable liquid and vapor. Causes serious eye irritation. | Sigma-Aldrich SDS, Cayman Chemical SDS[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | Fisher Scientific SDS[1] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Recommended PPE includes:
-
Eye and Face Protection : Chemical splash goggles are essential.[3] In situations with a higher risk of splashing, a face shield should also be worn.[3][4][5]
-
Hand Protection : Chemical-resistant gloves are required. It is advisable to use inner and outer gloves for enhanced protection.[4][5] Gloves should be inspected before use and replaced regularly, as contaminants can accumulate in the material.[6]
-
Body Protection : A lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, hooded chemical-resistant clothing or coveralls should be used.[5][6] Flame-retardant and antistatic clothing is recommended if the substance is flammable.
-
Respiratory Protection : Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7] If airborne concentrations are high, a NIOSH-approved air-purifying respirator with appropriate cartridges must be used.[5][7]
-
Footwear : Closed-toe, chemical-resistant shoes or boots must be worn in areas where chemicals are handled.[5][6]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA).[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][10]
1. Waste Determination:
-
The first step is to classify the substance as a hazardous waste based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or because it is a listed waste.[8][11] Given its chemical nature, this compound should be managed as a hazardous waste.
2. Containerization:
-
Collect waste this compound in a designated, compatible, and leak-proof container.[8][10]
-
The container must be kept tightly sealed except when adding waste.[8]
-
Ensure the container material is compatible with nitriles to prevent degradation or reaction.
-
Do not overfill containers; a general rule is to fill them to no more than 75-80% capacity to allow for expansion.[10]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[8]
-
The label must also include the full chemical name ("this compound") and a clear description of its hazards (e.g., "Toxic," "Flammable").[8]
-
Note the accumulation start date on the label.[8]
4. Segregation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Segregate the nitrile waste from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
The storage area should be cool, dry, well-ventilated, and away from sources of ignition like heat, sparks, or open flames.[1]
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The waste must be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]
-
All shipments must be accompanied by a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. epa.gov [epa.gov]
- 5. osha.gov [osha.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mtu.edu [mtu.edu]
- 9. youtube.com [youtube.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
